(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWMTRPJZFEWCX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424927 | |
| Record name | (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884512-77-0 | |
| Record name | (2R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: Synthesis, Applications, and Protocols for Drug Discovery
This guide provides an in-depth technical overview of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, characterization, and strategic application, underpinned by mechanistic insights and validated protocols.
Compound Identification and Core Properties
This compound is a heterocyclic compound featuring a morpholine ring with a defined stereochemistry at the C-2 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a feature that is crucial for its utility in multi-step organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 884512-77-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |
| Molecular Weight | 231.25 g/mol | [3][6] |
| Synonyms | (R)-4-Boc-morpholine-2-carboxylic acid, (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | [2][6] |
| Physical Form | Solid | [7] |
| Melting Point | 140 to 150°C | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [7] |
The structure combines the pharmacologically relevant morpholine scaffold with two key functional groups: a carboxylic acid and a Boc-protected amine.[8] This arrangement makes it a versatile intermediate for constructing more complex molecules. The carboxylic acid serves as a handle for amide bond formation or other modifications, while the Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for controlled, sequential reactions.[9]
Caption: Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this chiral building block typically starts from a readily available chiral precursor to establish the stereocenter at the C-2 position. A common and efficient method involves the oxidation of the corresponding alcohol, (R)-N-Boc-2-hydroxymethylmorpholine.
Causality of Experimental Design:
-
Starting Material: The use of an enantiomerically pure alcohol precursor like (R)-N-Boc-2-hydroxymethylmorpholine is critical. This ensures that the stereochemistry of the final carboxylic acid is retained, which is paramount for its application in synthesizing stereospecific drugs.
-
Oxidizing Agent: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, with an inexpensive stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (bleach), is a preferred method. This system is highly selective for primary alcohols, operates under mild conditions (0°C to room temperature), and minimizes the risk of over-oxidation or side reactions often seen with harsher agents like chromium-based reagents. The catalytic nature of TEMPO also makes the process more efficient and cost-effective.[3]
-
Solvent and pH Control: The reaction is often run in a biphasic system (e.g., acetone/water or dichloromethane/water) with a buffer like sodium bicarbonate (NaHCO₃).[3] This maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and helps to neutralize acidic byproducts, preventing degradation of the Boc protecting group, which is labile under strongly acidic conditions.
-
Workup Procedure: An acidic workup (e.g., with 6N HCl) is performed to protonate the carboxylate salt formed during the reaction, rendering the final carboxylic acid product soluble in organic solvents like ethyl acetate for extraction.[3] This step is crucial for isolating the product from the aqueous reaction mixture.
Protocol: TEMPO-Catalyzed Oxidation
This protocol describes a general procedure for the synthesis of this compound from its corresponding alcohol.[3]
-
Reaction Setup: Dissolve tert-butyl (R)-2-(hydroxymethyl)-morpholine-4-carboxylate (1.0 eq) in acetone (approx. 10 mL per gram of starting material) and cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 3 mL per gram), followed by sodium bromide (NaBr) (0.2 eq) and TEMPO (0.02 eq).
-
Oxidation: Add trichloroisocyanuric acid (TCCA) (2.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Allow the mixture to warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.
-
Quenching and Workup: Quench the reaction by adding 2-propanol (approx. 0.6 mL per gram) and stir for 30 minutes. Filter the mixture through celite to remove solid byproducts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Add saturated aqueous sodium carbonate (Na₂CO₃) and wash the aqueous phase with ethyl acetate to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH 2-3 with 6N HCl. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
Caption: Workflow for the synthesis of the target compound via TEMPO oxidation.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Characteristic signals include a singlet around 1.44 ppm corresponding to the nine protons of the tert-butyl group and a series of multiplets between 3.0 and 4.2 ppm for the morpholine ring protons.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. A common observation is the protonated molecular ion [M+H]⁺ at m/z 232.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, chiral HPLC is essential. Using a polysaccharide-based column (e.g., Chiralpak series) allows for the separation of the (R) and (S) enantiomers, ensuring the product meets the high enantiopurity standards required for pharmaceutical applications.[10]
Applications in Medicinal Chemistry and Drug Discovery
The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[8] Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and lipophilicity, contributing to better drug-like characteristics.[8] this compound is a valuable chiral building block used in the synthesis of a wide range of biologically active compounds.
Key Roles in Synthesis:
-
Chiral Scaffold: It provides a rigid, stereodefined morpholine core. This is critical because the three-dimensional orientation of functional groups is often key to a drug's interaction with its biological target (e.g., an enzyme active site or a receptor binding pocket).
-
Peptide and Amide Synthesis: The carboxylic acid functionality is readily activated (e.g., using coupling reagents like HATU or EDC) for amide bond formation with amines. This allows for its incorporation into peptide chains or for linking to other pharmacophores.
-
Renin Inhibitors: The compound has been specifically cited as an intermediate in the preparation of renin inhibitors, a class of drugs used to treat hypertension.[3]
Caption: The role of the title compound as a versatile building block in drug discovery.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
References
- 1. americanelements.com [americanelements.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 884512-77-0 [chemicalbook.com]
- 4. 884512-77-0|this compound|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 10. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Introduction
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a protected amine within a morpholine ring and a carboxylic acid moiety, presenting a versatile scaffold for the construction of complex, high-value molecules. Its stereochemically defined center makes it a crucial chiral building block for developing enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for desired therapeutic activity.[1][2] This guide provides an in-depth analysis of its core physical properties, offering researchers and drug development professionals a technical foundation for its effective handling, characterization, and application. The methodologies detailed herein are grounded in established analytical principles to ensure both accuracy and reproducibility.
Compound Identification and Chemical Structure
Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers and structural representation of this compound are summarized below. The structure features a morpholine ring where the nitrogen at position 4 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid is substituted at the chiral center at position 2 in the (R)-configuration.
| Identifier | Data | Source(s) |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [3][4] |
| Synonyms | (R)-N-Boc-Morpholine-2-carboxylic acid, (2R)-2,4-Morpholinedicarboxylic acid 4-(1,1-dimethylethyl) ester | [5][6][7] |
| CAS Number | 884512-77-0 | [3][5][8] |
| Molecular Formula | C₁₀H₁₇NO₅ | [3][5][9] |
| Molecular Weight | 231.25 g/mol | [4][9][10] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1 | [3] |
| InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | [3][4] |
| InChI Key | LGWMTRPJZFEWCX-SSDOTTSWSA-N | [3] |
Core Physical Properties: A Summary
The macroscopic and physicochemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. The key physical properties are consolidated in the table below.
| Property | Value | Source(s) |
| Physical State | Solid, Off-White | [3][7][9] |
| Melting Point | 140 - 150 °C | [3][11] |
| Boiling Point | 369.5 ± 42.0 °C (Predicted) | [7][10][11] |
| Density | 1.230 (Predicted) | [7][11] |
| pKa | 3.25 ± 0.20 (Predicted) | [7] |
| Solubility | Soluble in DMSO, Methanol | [7][11] |
| Storage | Sealed in a dry environment at 2-8°C | [8][11] |
In-Depth Analysis and Experimental Protocols
Melting Point
The melting point is a critical indicator of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[12] For this compound, the reported range is approximately 140-150°C.[3][11]
This protocol describes a self-validating method for accurate melting point determination. The rationale for a preliminary rapid test is to efficiently establish an approximate range, which then allows for a more precise measurement with a slower heating rate, a crucial factor for achieving thermal equilibrium between the sample, the heating block, and the thermometer.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can lead to inaccurate readings due to solvent effects.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid to a height of 1-2 mm.[13] A densely packed, small sample ensures uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[14]
-
Rapid Determination (Optional but Recommended): Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.
-
Heating and Observation: Heat the block at a controlled rate of 1-2°C per minute once the temperature is within 15°C of the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.
References
- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 2. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 884512-77-0|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 884512-77-0 [chemicalbook.com]
- 10. Heterocyclic Block [unipharm-sd.com]
- 11. This compound CAS#: 884512-77-0 [m.chemicalbook.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. westlab.com [westlab.com]
A Senior Application Scientist's Guide to (R)-N-Boc-morpholine-2-carboxylic acid: Structure, Stereochemistry, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Significance of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive compounds and FDA-approved drugs to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2] This guide focuses on a particularly valuable derivative: (R)-N-Boc-morpholine-2-carboxylic acid. As a chiral building block, it offers a conformationally constrained framework with a defined stereocenter, providing medicinal chemists with a powerful tool for the rational design of novel therapeutics. Its utility stems from the precise three-dimensional orientation of its functional groups, enabling targeted interactions with complex biological receptors and enzymes. This document provides an in-depth analysis of its core structural features, stereochemical integrity, prevalent synthetic routes, and strategic applications in drug discovery.
Molecular Structure and Physicochemical Characteristics
(R)-N-Boc-morpholine-2-carboxylic acid is a substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the C2 position, which is a defined stereocenter.
Chemical Identity
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [3][4] |
| CAS Number | 884512-77-0 | [3][5][6] |
| Molecular Formula | C₁₀H₁₇NO₅ | [3][4] |
| Molecular Weight | 231.25 g/mol | [3][4] |
| Physical State | Solid | [3] |
| Melting Point | 140 to 150°C | [3] |
Structural Diagram
The 2D structure highlights the key functional components: the morpholine ring, the chiral center, the carboxylic acid handle for further derivatization, and the sterically demanding Boc group which influences both reactivity and conformation.
Stereochemistry and Conformational Analysis: The Basis of Function
The precise spatial arrangement of atoms is paramount to a molecule's biological function. For (R)-N-Boc-morpholine-2-carboxylic acid, both its absolute configuration and its conformational preferences are critical determinants of its utility.
The (R)-Stereocenter
The designation '(R)' refers to the absolute configuration at the C2 carbon, the single chiral center in the molecule. This stereochemical purity is essential, as enantiomers of a drug often exhibit vastly different pharmacological activities and toxicological profiles. The ability to introduce this specific stereocenter allows for the synthesis of enantiomerically pure final compounds, a strict requirement in modern drug development.
Conformational Landscape
Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[7][8] This is significantly more stable than the alternative boat or twist-boat forms.[7]
The presence of the bulky N-Boc group heavily influences the conformational equilibrium. Due to its size, the Boc group creates a strong preference for the morpholine ring to adopt a conformation where the substituents at the C2 position are oriented to minimize steric hindrance. In the most stable chair conformation, the large N-Boc group will preferentially occupy an equatorial position. Consequently, the carboxylic acid group at the adjacent C2 position will also have a preferred orientation, which is crucial for how it is presented for interaction with a target protein. Molecular docking studies of drug candidates containing morpholine rings often show the ring oxygen forming key hydrogen bonds with protein backbones, an interaction made possible by this predictable chair conformation.[9]
Synthesis and Quality Control: Ensuring Enantiopurity
The synthesis of (R)-N-Boc-morpholine-2-carboxylic acid with high enantiomeric purity is a key challenge. Several effective strategies have been developed, often starting from simple, achiral precursors and introducing chirality through asymmetric synthesis or resolution.
Key Synthetic Strategies
-
Enzyme-Catalyzed Kinetic Resolution: This is a highly efficient method for separating enantiomers. The process often involves the resolution of a racemic intermediate, such as a morpholine-2-carboxylate ester. A specific lipase or esterase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to its corresponding acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be isolated and hydrolyzed to yield the final (R)-acid with very high chiral purity (>99% enantiomeric excess). This method is valued for its high selectivity and environmentally benign reaction conditions.
-
Synthesis from Chiral Precursors: An alternative approach involves starting with an enantiomerically pure material, such as (S)-epichlorohydrin.[10][11] This strategy builds the chiral center into the molecule from the beginning, avoiding a resolution step. The synthesis is typically a multi-step process but can be operationally simple and amenable to scale-up without requiring chromatographic purification.[10][11]
Example Synthetic Workflow: Enzymatic Resolution
The following protocol outlines a generalized workflow based on the kinetic resolution approach. The causality behind each step is critical for success.
Step 1: Synthesis of Racemic Precursor
-
Action: Synthesize racemic N-Boc-morpholine-2-carboxylic acid ester from achiral starting materials.
-
Rationale: Creating the racemic mixture is often straightforward and cost-effective, setting the stage for the key resolution step.
Step 2: Enzyme-Catalyzed Kinetic Resolution
-
Action: Treat the racemic ester with a selective lipase (e.g., Novozym 435) in a buffered aqueous/organic solvent system.
-
Rationale: The enzyme's chiral active site selectively recognizes and catalyzes the hydrolysis of the (S)-enantiomer, effectively separating the two stereoisomers based on their reaction rates.
Step 3: Separation
-
Action: Separate the unreacted (R)-ester from the hydrolyzed (S)-acid via extraction. The acidic product will move into an aqueous basic layer, while the neutral ester remains in the organic layer.
-
Rationale: The difference in acidity between the product and starting material provides a simple and scalable method for purification.
Step 4: Hydrolysis of the (R)-Ester
-
Action: Hydrolyze the isolated (R)-ester using a base (e.g., lithium hydroxide).
-
Rationale: This final step cleaves the ester to yield the desired (R)-N-Boc-morpholine-2-carboxylic acid, which can be isolated after acidification.
Step 5: Quality Control
-
Action: Confirm enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
-
Rationale: This is a non-negotiable, self-validating step to ensure the stereochemical integrity of the final product meets the stringent requirements for pharmaceutical applications.
Applications in Drug Discovery
(R)-N-Boc-morpholine-2-carboxylic acid is not merely a reagent but a strategic component in the design of complex molecules.[] Its rigid, chiral structure serves as an excellent scaffold to orient other pharmacophoric elements in precise three-dimensional space.
-
As a Chiral Building Block: It is a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors, such as analogs of Reboxetine. The morpholine core and the stereocenter at C2 are critical for the molecule's ability to bind with high affinity and selectivity to its biological target.
-
Scaffold for Library Synthesis: The carboxylic acid provides a convenient chemical handle for modification. Through standard amide coupling or esterification reactions, a diverse library of compounds can be generated, enabling systematic Structure-Activity Relationship (SAR) studies. This allows researchers to explore the chemical space around the morpholine core to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improving Physicochemical Properties: The morpholine moiety itself is often used to improve the properties of a lead compound.[2] It can increase aqueous solubility and metabolic stability and often imparts a favorable pKa compared to more basic amines, which is particularly important for drugs targeting the central nervous system (CNS).[2]
Conclusion
(R)-N-Boc-morpholine-2-carboxylic acid is a high-value, enabling tool for the modern medicinal chemist. Its well-defined stereochemistry, predictable conformation, and synthetic accessibility make it an ideal building block for constructing complex and enantiomerically pure pharmaceutical agents. Understanding its structural nuances and the rationale behind its synthesis is fundamental to leveraging its full potential in the development of next-generation therapeutics.
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]
- 6. chemescience.com [chemescience.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
molecular weight of (R)-4-Boc-morpholine-2-carboxylic acid
An In-Depth Technical Guide to (R)-4-Boc-morpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Boc-morpholine-2-carboxylic acid has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique conformational properties and the inherent value of the morpholine scaffold make it a sought-after intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, stereoselective synthesis, robust analytical quality control methodologies, and key applications in drug discovery, with a focus on providing practical, field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Value of the Morpholine Scaffold
In the landscape of drug development, particularly for Central Nervous System (CNS) agents, the morpholine ring is considered a "privileged scaffold."[1][2] Its inclusion in a molecule can significantly enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom provide a unique balance of lipophilic and hydrophilic character, often improving a compound's ability to cross the blood-brain barrier.[2]
(R)-4-Boc-morpholine-2-carboxylic acid leverages these advantages by providing the morpholine core in a chirally pure form. The carboxylic acid moiety offers a versatile handle for synthetic elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom. This combination makes it an indispensable tool for constructing stereochemically defined drug candidates, where specific enantiomers are crucial for potency and selectivity.
Physicochemical and Structural Properties
The fundamental properties of (R)-4-Boc-morpholine-2-carboxylic acid are summarized below. Accurate knowledge of these parameters is the foundation for its successful application in synthesis and analysis.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 231.25 g/mol | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₇NO₅ | [3][4][5][7] |
| CAS Number | 884512-77-0 | [3][4][8][9] |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [4] |
| Synonyms | (R)-N-Boc-2-morpholinecarboxylic acid, (2R)-4-Boc-morpholine-2-carboxylic acid | [4] |
| Appearance | White to off-white powder or crystalline solid | [5][7] |
| Purity (Typical) | ≥97% | [6][7] |
Chemical Structure
The structure combines the morpholine heterocycle with a Boc-protected amine and a carboxylic acid at the C2 position, with a defined R-stereochemistry.
Caption: Chemical structure of (R)-4-Boc-morpholine-2-carboxylic acid.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure morpholine derivatives is non-trivial. A key challenge is the establishment of the stereocenter at the C2 position. While various methods for morpholine synthesis exist, enzyme-catalyzed kinetic resolution represents a highly efficient and scalable approach for producing the desired (R)- or (S)-enantiomers.[10]
The causality behind choosing an enzymatic approach lies in its exquisite stereoselectivity, which often surpasses that of traditional chemical catalysts. This method can operate under mild conditions, minimizing side reactions and epimerization, which is critical for maintaining the chiral integrity of the final product.
Conceptual Workflow: Enantioselective Synthesis
The following diagram illustrates a generalized workflow based on the principle of kinetic resolution, a proven method for this class of compounds.
Caption: Workflow for enzyme-catalyzed kinetic resolution synthesis.
Quality Control: A Self-Validating Analytical System
For use in drug development, the identity, purity, and stereochemical integrity of (R)-4-Boc-morpholine-2-carboxylic acid must be rigorously confirmed. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques corroborates the quality of the material.
Mandatory QC Analytical Workflow
Caption: A comprehensive analytical workflow for quality control.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol describes a standard method for assessing the chemical purity.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of (R)-4-Boc-morpholine-2-carboxylic acid.
-
Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution for the working sample (0.1 mg/mL).
-
-
Chromatographic Run:
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
Inject 10 µL of the working sample.
-
Run a linear gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical.
-
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound is as a chiral intermediate. Its pre-defined stereochemistry and orthogonal protecting groups allow for its seamless integration into multi-step synthetic routes.
-
Scaffold for Bioactive Molecules: It has been successfully employed in the synthesis of reboxetine analogs, which are known noradrenaline reuptake inhibitors used in the treatment of depression. This highlights its applicability in creating complex, biologically active agents.
-
Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.[1] The morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket, enhancing solubility without compromising binding affinity.
-
CNS Drug Candidates: As previously noted, the physicochemical profile of the morpholine ring is highly advantageous for CNS penetration.[2] Using a building block like (R)-4-Boc-morpholine-2-carboxylic acid allows medicinal chemists to rationally design molecules with improved pharmacokinetic profiles for CNS targets.
Handling, Storage, and Safety
-
Storage: To maintain chemical integrity, the compound should be stored sealed in a dry environment, under an inert atmosphere if possible, at refrigerated temperatures (2-8°C).[6]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Stability: The Boc protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended.
Conclusion
(R)-4-Boc-morpholine-2-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its combination of a privileged scaffold, defined stereochemistry, and synthetic versatility provides a reliable pathway to novel chemical entities with potentially superior pharmacological profiles. The robust analytical methods outlined herein ensure its quality, providing researchers with the confidence needed to build complex, life-saving therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-4-Boc-morpholine-3-carboxylic acid, 97% | CymitQuimica [cymitquimica.com]
- 6. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]
- 7. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. chemescience.com [chemescience.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Boc-Protected Morpholine Derivatives
Abstract
The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the design of numerous therapeutics, particularly for the central nervous system (CNS).[1] Its utility is often paired with the use of the tert-butoxycarbonyl (Boc) protecting group to mask the secondary amine during multi-step syntheses.[2][3] While indispensable, the introduction of the Boc group fundamentally alters the physicochemical properties of the morpholine moiety, most notably its solubility. This guide provides a comprehensive analysis of the solubility characteristics of Boc-protected morpholine derivatives. We will explore the underlying chemical principles, present robust methodologies for solubility assessment, and detail strategic approaches to modulate and optimize solubility, ensuring a clear path from chemical design to successful preclinical development.
The Dichotomy of the Boc Group: Synthetic Utility vs. Physicochemical Challenge
The morpholine heterocycle is favored in drug design for its conformational flexibility, metabolic stability, and its ability to improve aqueous solubility and blood-brain barrier permeability in the final active pharmaceutical ingredient (API).[1] The secondary amine (pKa ~8.5) is a key feature, often serving as a critical interaction point or a handle for further chemical elaboration.
During synthesis, this amine's nucleophilicity and basicity must be temporarily masked to allow for selective reactions elsewhere on the molecule.[2] The tert-butoxycarbonyl (Boc) group is the protector of choice for this role due to its broad stability under basic, nucleophilic, and reductive conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][4][5]
The introduction of the Boc group is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O).[2][4][6] This reaction converts the polar, basic secondary amine into a non-basic, sterically hindered carbamate.
Caption: Boc-protection reaction of the morpholine amine.
However, this synthetic convenience introduces a significant physicochemical trade-off. The bulky, nonpolar tert-butyl component of the Boc group dramatically increases the molecule's lipophilicity (fat-solubility) and molecular weight.[4] This structural change is a primary driver for the poor aqueous solubility frequently observed in Boc-protected intermediates, a critical hurdle that must be managed in drug development workflows.[4][7]
Core Factors Governing the Solubility of Boc-Protected Morpholines
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution.[8][9] For Boc-protected morpholine derivatives, solubility is not a single value but a function of the interplay between the molecule's intrinsic properties and the external environment.
Intrinsic Molecular Properties
-
Lipophilicity: The addition of the Boc group is the single most significant factor. It adds a large, hydrophobic moiety, which generally increases the compound's affinity for nonpolar organic solvents while drastically reducing its affinity for polar solvents like water.[4] Boc-protected amines are often practically insoluble in water.[4]
-
Crystal Lattice Energy: Solubility requires overcoming the forces holding the solid compound together in its crystal lattice. High lattice energy, resulting from strong intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state, leads to lower solubility. The specific substitution pattern on the morpholine ring and any other appended groups can influence crystal packing and thus, solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to solvate effectively, which can lead to decreased solubility.[10] The bulky nature of the Boc group contributes significantly to the overall molecular size.
Extrinsic Environmental Factors
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Due to their increased lipophilicity, Boc-protected morpholines exhibit good solubility in a range of common organic solvents but poor solubility in water.[4][10]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[8][10][11] However, this relationship is not always linear and must be determined empirically.
-
pH (Aqueous Systems): Unlike the parent morpholine, which is a weak base and can be protonated at low pH to form a more soluble salt, the N-Boc derivative is a non-basic carbamate.[12] Therefore, its aqueous solubility is largely independent of pH within the typical range, removing a common tool for solubility enhancement.
Experimental Assessment of Solubility: A Validated Workflow
Accurate solubility data is essential for guiding chemical synthesis, purification, and formulation development. A tiered approach, starting with a qualitative assessment and progressing to a quantitative measurement, is most efficient.
Caption: Workflow for solubility assessment and optimization.
General Solubility Profile
The table below summarizes the expected solubility trends for typical Boc-protected amines in common laboratory solvents. This serves as an excellent starting point for experimental design.
| Solubility Tier | Solvents | Rationale |
| High Solubility | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | These solvents effectively solvate both the nonpolar tert-butyl group and the more polar carbamate moiety.[4] |
| Moderate to High | Methanol, Ethanol, Acetonitrile | The polar nature of these solvents interacts well with the carbamate, but less so with the hydrocarbon part.[4] |
| Low to Moderate | Toluene, Hexanes | These nonpolar solvents primarily solvate the tert-butyl group and any other lipophilic regions of the molecule.[4] |
| Low / Insoluble | Water | The hydrophobic character of the Boc group and the overall increase in lipophilicity severely limit aqueous solubility.[4] |
Protocol 1: Qualitative Solubility Assessment
This rapid, visual method is used to quickly identify suitable solvents for reactions, chromatography, or crystallization.
Methodology:
-
Preparation: Place a small, consistent amount (e.g., 1-2 mg) of the solid Boc-protected morpholine derivative into separate small, clear glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list above.
-
Agitation: Vigorously agitate each vial for 1-2 minutes using a vortex mixer.
-
Observation: Allow the vials to stand for a few minutes. Visually inspect for any remaining solid.
-
Classification:
-
Soluble: The solid has completely disappeared, forming a clear solution.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unaffected.
-
-
Record: Meticulously record the observations for each solvent.[4]
Protocol 2: Quantitative "Shake-Flask" Solubility Measurement
This is the gold-standard equilibrium method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in µg/mL or µM.
Strategies for Modulating and Enhancing Solubility
When the solubility of a Boc-protected intermediate is too low for practical use, several strategies can be employed. The choice of method depends on the specific context (e.g., improving solubility for a reaction vs. for a biological assay).
| Strategy | Mechanism | Application & Rationale |
| Co-solvency | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, DMF) to an aqueous medium reduces the overall polarity of the solvent system.[12] | This is the most common method used in the lab to dissolve lipophilic compounds for reactions or in vitro biological screening. The co-solvent bridges the polarity gap between the compound and water.[12][13] |
| Particle Size Reduction | Techniques like micronization or sonocrystallization increase the surface-area-to-volume ratio of the solid particles.[9][12][13] | This does not change the thermodynamic equilibrium solubility but significantly increases the rate of dissolution, which can be beneficial for kinetic solubility assays and some synthetic applications.[7][12] |
| Solid Dispersions | The compound is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG). | This technique prevents the compound from crystallizing, presenting it in a higher-energy amorphous state that is more readily dissolved. It is a common formulation technique for poorly soluble drugs.[9][12] |
| Structural Modification | Introduce polar functional groups (e.g., hydroxyl, small ethers) elsewhere on the molecule, away from the reaction centers. | This is a medicinal chemistry approach to fundamentally increase the hydrophilicity of the molecule. It involves re-synthesis but can provide a long-term solution if the scaffold is intended for further development. |
Conclusion and Outlook
The Boc protecting group is an essential tool in the synthesis of complex molecules containing the morpholine scaffold. However, its use invariably leads to a significant increase in lipophilicity and a corresponding decrease in aqueous solubility. For the research and drug development scientist, understanding this trade-off is critical. By applying the principles outlined in this guide—from predicting solubility trends and employing robust experimental workflows for accurate measurement to implementing strategic enhancement techniques—chemists can effectively navigate the challenges posed by these valuable but often sparingly soluble compounds. Proactive management of solubility at the intermediate stage ensures smoother synthetic routes, more reliable biological data, and a more efficient path toward the discovery of new medicines.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. ijmsdr.org [ijmsdr.org]
A Scientist's Guide to the Commercial Landscape of Chiral Morpholine Building Blocks
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a deceptively simple heterocycle that has become a powerhouse in medicinal chemistry.[1][2][3][4] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—make it a "privileged scaffold" frequently incorporated into bioactive molecules to enhance their drug-like characteristics.[2][3][5][6] The introduction of chirality to this scaffold unlocks three-dimensional chemical space, allowing for precise interactions with biological targets, which are themselves chiral.[7][8] Consequently, enantiomerically pure chiral morpholine building blocks are in high demand for the development of next-generation therapeutics, from anticancer agents to central nervous system (CNS) drugs.[5][6][9][10] This guide provides an in-depth analysis of the commercial availability of these critical building blocks, offering a technical resource for researchers, chemists, and drug development professionals navigating this complex supply chain.
Section 1: The Commercial Landscape - Key Suppliers and Strategic Sourcing
The acquisition of specific chiral morpholine derivatives is a critical step in the early stages of drug discovery and process development. The market is served by a multi-tiered ecosystem of suppliers, ranging from large, catalog-based chemical providers to specialized custom synthesis laboratories.
Large-Scale Catalog Suppliers: Companies like MilliporeSigma (Merck) , Ambeed , and Enamine represent the first port of call for many researchers.[11][12] These suppliers offer a broad, though often generic, selection of chiral morpholines. Their strengths lie in established distribution networks, readily available stock for common derivatives (e.g., 2-methylmorpholine, 3-methylmorpholine), and comprehensive quality documentation. Enamine, in particular, is noted for its extensive collection of building blocks, catering to high-throughput and diversity-oriented screening.[7]
Specialty and Boutique Suppliers: Firms such as Life Chemicals and Combi-Blocks occupy a niche by providing more unique and complex C-substituted morpholine derivatives that may not be available in larger catalogs.[13] These companies often synthesize their compounds in-house and can offer greater flexibility in terms of initial scale-up.
Custom Synthesis and Contract Research Organizations (CROs): For novel or highly functionalized chiral morpholines not available off-the-shelf, researchers must turn to custom synthesis. This is a critical service for proprietary drug development programs. Leading CROs and specialized manufacturers offer services that range from route scouting and process development to large-scale GMP (Good Manufacturing Practice) synthesis.[7][14] When engaging a CRO, it is crucial to evaluate their expertise in asymmetric synthesis and chiral separations.
Data Presentation: Comparative Supplier Analysis
| Supplier Category | Representative Companies | Key Strengths | Primary Use Case |
| Large Catalog | MilliporeSigma, Ambeed, Enamine | Broad selection, rapid delivery, established QC | Initial screening, proof-of-concept studies |
| Specialty | Life Chemicals, Combi-Blocks | Unique & complex derivatives, scaffold diversity | Lead optimization, fragment-based design |
| Custom Synthesis | Various Global CROs | Access to novel structures, scalability, IP protection | Pre-clinical & clinical development |
Section 2: Synthetic Accessibility & Key Commercial Routes
Understanding the underlying synthetic strategies for chiral morpholines is essential for assessing the feasibility of supply, potential cost, and scalability. Most commercial routes rely on one of three foundational strategies.[15]
-
Chiral Pool Synthesis: This is one of the most common and cost-effective methods. It involves using readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring.[16][17][18] This approach ensures that the stereochemistry is set from the beginning.
-
Asymmetric Catalysis: This advanced strategy introduces chirality during the synthesis itself. A notable example is the asymmetric hydrogenation of unsaturated dehydromorpholine precursors using a chiral catalyst, such as a rhodium-bisphosphine complex.[19][20][21][22][23] This method is highly efficient and atom-economical, capable of producing morpholines with excellent enantioselectivity (up to 99% ee).[19][20][21][22]
-
Chiral Resolution: In this classical approach, a racemic mixture of a morpholine derivative is synthesized and then separated into its constituent enantiomers. This is often achieved via diastereomeric salt formation with a chiral resolving agent or through preparative chiral High-Performance Liquid Chromatography (HPLC).[7] While effective, it can be less efficient as it discards 50% of the material.
Visualization: Generalized Synthetic Strategies
The following diagram illustrates the conceptual flow of the main asymmetric synthesis strategies employed for producing chiral morpholine building blocks.
Caption: High-level workflows for the three primary methods of obtaining chiral morpholines.
Section 3: Quality Control & Purity Verification: A Self-Validating System
For any application in drug development, the chemical and stereochemical purity of a building block is non-negotiable. Reputable suppliers provide a Certificate of Analysis (CoA) with every batch, but understanding the underlying analytical techniques is crucial for the end-user. A robust quality control (QC) system is self-validating, ensuring that the material meets all specifications before it is released.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structural integrity and chemical purity of the compound.
-
Mass Spectrometry (MS): Verifies the molecular weight of the building block.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee).[24][25][26][27] The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for precise quantification.[24][25][27]
-
Polarimetry: Measures the optical rotation of the compound, providing a confirmation of the bulk sample's enantiomeric nature.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol outlines a general, self-validating method for determining the ee of a chiral morpholine sample.
-
Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a wide range of morpholine derivatives.[24] The selection is empirical and may require screening several columns.[26]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 mixture of hexane:isopropanol.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the chiral morpholine building block in the mobile phase to create a stock solution of approximately 1 mg/mL.
-
Instrumentation & Method:
-
Equilibrate the HPLC system with the chosen column and mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 220 nm, or as appropriate for the chromophore).
-
Inject a sample of the corresponding racemic mixture first to establish the retention times for both enantiomers.
-
Inject the chiral sample.
-
-
Data Analysis & Validation:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
The system is validated if the racemic standard shows two well-resolved peaks of approximately equal area, and the chiral sample shows one major peak corresponding to one of the enantiomers.
-
Visualization: Quality Control Workflow
The diagram below illustrates a standard, self-validating QC workflow for a commercial chiral morpholine building block.
Caption: A typical decision-gated workflow for ensuring the quality of chiral morpholines.
Conclusion
The commercial availability of chiral morpholine building blocks is a dynamic and critical component of the drug discovery ecosystem. While large catalog suppliers provide immediate access to common scaffolds, the true innovation in drug design often requires leveraging the capabilities of specialty suppliers and custom synthesis organizations. A thorough understanding of the synthetic routes informs sourcing strategy, while a rigorous, self-validating approach to quality control ensures the integrity of the final therapeutic candidate. By navigating this landscape with expertise, researchers can confidently and efficiently incorporate this privileged scaffold into their discovery programs, accelerating the path to novel medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]
- 12. 13 Morpholine Manufacturers in 2025 | Metoree [us.metoree.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. csfarmacie.cz [csfarmacie.cz]
- 26. phx.phenomenex.com [phx.phenomenex.com]
- 27. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
The Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Executive Summary
In the intricate landscape of drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The morpholine ring, a six-membered saturated heterocycle containing an ether and a secondary amine, is a quintessential example of such a structure. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has made it a cornerstone in the design of drugs across a multitude of therapeutic areas. This technical guide provides an in-depth analysis of the morpholine scaffold's importance, detailing its fundamental properties, its role in optimizing pharmacokinetic and pharmacodynamic profiles, its presence in numerous FDA-approved drugs, and the synthetic strategies for its incorporation.
The Morpholine Scaffold: Fundamental Physicochemical and Structural Attributes
Morpholine's value in medicinal chemistry is rooted in a unique confluence of structural and electronic features that distinguish it from other cyclic amines like piperidine and piperazine.
Key Attributes:
-
Balanced Polarity and Basicity: The presence of the ether oxygen atom is critical. It withdraws electron density from the nitrogen, reducing its basicity (pKa ≈ 8.5-8.7) compared to piperidine (pKa ≈ 11.2).[1][2][3] This lowered basicity is often ideal for drug candidates, as it can reduce off-target toxicities associated with highly basic compounds and ensures that the amine is partially protonated at physiological pH (7.4), which favorably impacts aqueous solubility.[4]
-
Hydrogen Bonding Capability: The oxygen atom acts as a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This dual capability allows for critical interactions with biological targets, such as the hinge region of kinases, enhancing binding affinity and potency.[1][5]
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolism than the piperidine ring.[4] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[4] While not inert, its primary metabolic routes, such as oxidation, often lead to inactive metabolites, contributing to a cleaner safety profile.[6][7]
-
Conformational Flexibility: The morpholine ring predominantly adopts a flexible chair-like conformation, which can act as a rigid scaffold to optimally position pendant functional groups for interaction with a biological target.[7] This structural role is crucial in drugs like the antiemetic aprepitant, where the morpholine core directs the three interacting arms into their correct positions within the NK1 receptor.[7]
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Heterocycle | Structure | pKa (Conjugate Acid) | cLogP | Polar Surface Area (Ų) | Key Medicinal Chemistry Feature |
|---|---|---|---|---|---|
| Morpholine | O(CH₂CH₂)₂NH | 8.51[2] | -0.75 to -0.86[2] | 21.26[2] | Balanced basicity and polarity, H-bond acceptor. |
| Piperidine | (CH₂)₅NH | 11.1 - 11.2[3][8] | 0.84[8] | 12.03 | Strong base, more lipophilic. |
| Piperazine | HN(CH₂CH₂)₂NH | pKa1: 9.73, pKa2: 5.35[9] | -1.13 | 24.06 | Two sites for substitution, higher polarity. |
Caption: Key Physicochemical Features of the Morpholine Scaffold
Optimizing Pharmacokinetics and Drug-Like Properties
The translation of fundamental physicochemical properties into tangible drug development advantages is where the morpholine scaffold truly excels. Its incorporation is a deliberate strategy to overcome common hurdles in lead optimization.
-
Enhancing Solubility and Permeability: The morpholine moiety provides an optimal balance of hydrophilicity and lipophilicity.[7] This is particularly crucial for oral bioavailability and for drugs targeting the central nervous system (CNS). The scaffold's polarity enhances aqueous solubility, while its overall character remains suitable for membrane permeability, including crossing the blood-brain barrier (BBB).[7][10]
-
Improving Metabolic Profile: A frequent challenge in drug development is rapid metabolic clearance. Replacing more labile groups, like piperidine, with morpholine can significantly improve metabolic stability, prolonging a drug's half-life and bioavailability.[1][4] For example, the metabolism of the antibiotic linezolid occurs primarily via oxidation of the morpholine ring to inactive metabolites, without involving the often-problematic cytochrome P450 system.[5][6]
-
Modulating Target Engagement: The morpholine ring is not merely a passive solubilizing group; it often plays an active role in the pharmacophore. As seen with numerous kinase inhibitors, the ether oxygen forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding site, a key interaction for potent inhibition.[7]
Caption: Impact of Morpholine on the Drug Optimization Workflow
The Morpholine Scaffold in FDA-Approved Drugs
The irrefutable evidence of morpholine's utility lies in its prevalence among marketed drugs. From antibacterial agents to cutting-edge cancer therapies, the morpholine ring is a recurring structural theme.
Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold
| Drug Name | Year of Approval (First) | Therapeutic Area | Molecular Target | Role of the Morpholine Scaffold |
|---|---|---|---|---|
| Linezolid | 2000 | Antibacterial | Bacterial 50S Ribosomal Subunit | Enhances solubility and provides a key site for metabolism to inactive byproducts, improving the safety profile.[6][11][12] |
| Gefitinib | 2003 | Oncology (NSCLC) | Epidermal Growth Factor Receptor (EGFR) Kinase | The morpholine group enhances solubility and provides a vector for interaction within the ATP binding pocket.[13][14] |
| Aprepitant | 2003 | Antiemetic | Neurokinin 1 (NK1) Receptor | Acts as a rigid scaffold to correctly orient the pharmacophoric elements for optimal receptor binding.[7][15][16] |
| Reboxetine | 1997 | Antidepressant | Noradrenaline Reuptake Transporter | Contributes to the overall physicochemical properties required for CNS penetration and target engagement.[10][17] |
| Moclobemide | 1992 | Antidepressant | Monoamine Oxidase A (MAO-A) | Integral part of the pharmacophore, contributing to the molecule's ability to reversibly inhibit the enzyme.[10][17] |
| Timolol | 1978 | Antihypertensive / Glaucoma | β-Adrenergic Receptors | Part of the core structure that confers antagonist activity at beta-receptors.[10] |
Case Study: The Pivotal Role of Morpholine in Kinase Inhibitors
The family of protein kinases is one of the most important drug target classes, particularly in oncology. A vast number of kinase inhibitors leverage the morpholine scaffold for a specific and critical interaction. In many ATP-competitive inhibitors, the drug molecule mimics the adenine portion of ATP, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.
The morpholine oxygen is perfectly positioned to act as a hydrogen bond acceptor for the backbone N-H of a key hinge residue (often a valine or methionine).[7] This interaction serves as a crucial anchor, securing the inhibitor in the active site and contributing significantly to its potency. In the PI3K inhibitor NVP-BKM120, for instance, the morpholine oxygen forms a key hydrogen bond with the hinge residue Val882.[7] This precise interaction is a recurring theme across many inhibitors targeting the PI3K/mTOR pathway.
Caption: Morpholine Interaction in a Kinase Hinge Region
Synthetic Strategies and Methodologies
The widespread use of the morpholine scaffold is also due to its synthetic tractability. Numerous robust methods exist for its synthesis and functionalization.
Experimental Protocol: Synthesis of N-Aryl Morpholine via Dehydration of Diethanolamine
One of the most fundamental and industrially relevant methods for producing the morpholine core is the acid-catalyzed dehydration and cyclization of diethanolamine. The resulting morpholine can then be functionalized, for example, through N-arylation.
Objective: To synthesize morpholine from diethanolamine.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide pellets (20 g)
-
Sodium metal (~1 g)
-
Round bottom flask, air condenser, heating mantle, thermocouple, blender, distillation apparatus.
Step-by-Step Methodology:
-
Salt Formation: Charge a round bottom flask with 62.5 g of diethanolamine. While cooling, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1. This exothermic reaction forms diethanolamine hydrochloride.[18]
-
Dehydration and Cyclization: Fit the flask with an air condenser and heat the mixture. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210 °C and maintain this temperature for 15 hours. This high-temperature dehydration drives the cyclization to form morpholine hydrochloride.[18]
-
Neutralization (Free-Basing): Allow the reaction mixture to cool to approximately 160 °C and pour the resulting thick paste into a dish to solidify. Transfer the solid morpholine hydrochloride to a blender with 50 g of calcium oxide and mix thoroughly.[18]
-
Initial Distillation: Transfer the paste back to a round bottom flask and perform a direct flame distillation to recover the crude, wet morpholine.
-
Drying and Purification: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes. Decant the upper morpholine layer. For final purification, reflux the morpholine over a small piece of sodium metal for one hour, then fractionally distill, collecting the fraction boiling between 126-129 °C.[18]
Caption: General Synthetic Workflow for Morpholine
Conclusion and Future Perspectives
The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, a status earned through its repeated success in clinical candidates and marketed drugs. Its ability to confer a desirable balance of solubility, metabolic stability, and potent target interactions makes it an invaluable tool for drug designers. Future work will likely focus on exploring more complex, C-functionalized, and stereochemically rich morpholine derivatives to probe new areas of chemical space.[19] Furthermore, the development of novel bioisosteres that retain the key features of morpholine while offering unique properties will continue to be an active area of research, ensuring that this simple heterocycle remains at the forefront of drug discovery for years to come.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. webqc.org [webqc.org]
- 4. benchchem.com [benchchem.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uregina.ca [uregina.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of CNS Drug Design: Unlocking Potency and Specificity with Chiral Morpholines
An In-depth Technical Guide for Researchers
Introduction: The Morpholine Scaffold as a "Privileged" CNS Structure
In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of molecular scaffolds that can consistently interact with a variety of biological targets is a paramount objective. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has earned the designation of a "privileged structure" for its remarkable prevalence in successful CNS-active compounds.[1][2][3] Its utility stems from a unique combination of physicochemical properties that make it exceptionally well-suited for navigating the challenges of CNS drug design.
The morpholine moiety offers a well-balanced hydrophilic-lipophilic profile, crucial for traversing the blood-brain barrier (BBB).[1][4][5] The nitrogen atom, being a weak base, provides a pKa value that is often optimal for solubility in physiological fluids and for engaging in key binding interactions, while the oxygen atom can act as a hydrogen bond acceptor.[1][2][4] Furthermore, its flexible chair-like conformation allows it to act as a versatile scaffold, orienting appended functional groups in precise three-dimensional arrangements to maximize target engagement.[1][2] Approved CNS drugs such as the antidepressant Reboxetine and the antiemetic Aprepitant feature this core structure, underscoring its therapeutic significance.[1][2]
However, the simple presence of a morpholine ring is not the complete story. The true key to unlocking its full potential lies in understanding and controlling its stereochemistry. When the morpholine ring is substituted, it often creates one or more chiral centers, leading to stereoisomers—molecules with the same connectivity but different spatial arrangements. This guide delves into the critical role of chirality in morpholine-containing CNS drug candidates, exploring how the specific 3D architecture of a molecule dictates its pharmacological destiny.
The Chirality Factor: How Stereochemistry Dictates Efficacy and Safety
Chirality introduces a level of complexity and opportunity in drug design that cannot be overstated. For a chiral morpholine derivative, its mirror-image counterparts, or enantiomers, can exhibit profoundly different biological activities. This phenomenon arises because biological targets, such as receptors and enzymes, are themselves chiral, creating a stereospecific environment for drug-target interactions.
The differential effects of enantiomers can be categorized by their impact on a drug's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).[6]
-
Pharmacodynamics (Target Engagement): One enantiomer (the eutomer) may bind to the intended CNS target with high affinity, producing the desired therapeutic effect. In contrast, its counterpart (the distomer) might have low affinity, be completely inactive, or, in a worst-case scenario, bind to off-target receptors, leading to undesirable side effects.[7]
-
Pharmacokinetics (ADME): The body's processes of absorption, distribution, metabolism, and excretion (ADME) can also be stereoselective.[6] Enantiomers can be metabolized at different rates by enzymes like the cytochrome P450 system, leading to different plasma concentrations and durations of action.[6][7]
The following diagram illustrates the divergent paths a racemic mixture (a 50:50 mix of two enantiomers) can take within a biological system, highlighting the importance of isolating the therapeutically beneficial enantiomer.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
introduction to Boc protecting group in organic synthesis
An In-Depth Technical Guide to the tert-Butyloxycarbonyl (Boc) Protecting Group in Organic Synthesis
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, indispensable in fields ranging from pharmaceutical drug development to solid-phase peptide synthesis (SPPS). Its widespread adoption is a direct consequence of its unique chemical properties: remarkable stability across a broad spectrum of basic, nucleophilic, and reductive conditions, coupled with its clean and efficient removal under mild acidic conditions. This duality provides a robust tool for the selective masking of primary and secondary amines, and occasionally other functional groups. This guide offers a comprehensive exploration of the Boc group, delving into the mechanistic underpinnings of its installation and cleavage, outlining detailed experimental protocols, and discussing its strategic deployment in orthogonal protection schemes critical for the synthesis of complex molecules.
The Foundational Chemistry of the Boc Group
Amines are fundamental building blocks in organic chemistry, yet their inherent nucleophilicity and basicity often interfere with desired chemical transformations elsewhere in a molecule.[1] Protecting groups serve as temporary masks for such reactive functionalities, and the Boc group is arguably one of the most common and effective carbamate-based protecting groups.[2][3]
Introduced by Carpino in 1957, the Boc group revolutionized peptide synthesis by providing a protective shield that is stable to bases and nucleophiles but easily cleaved by mild acids.[4] This acid-labile nature is the key to its utility. The stability of the Boc group is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbamate carbonyl, and the electron-donating nature of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[5]
Mechanism of Boc Protection
The most prevalent method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][6] The reaction proceeds via a nucleophilic acyl substitution pathway.
The mechanism involves the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[2][7] This intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butoxide or tert-butanol, providing a strong thermodynamic driving force for the reaction.[7][8][9]
While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common to neutralize the protonated amine and accelerate the reaction.[2][9][10]
Mechanism of Boc Deprotection: An Acid-Labile Cleavage
The strategic value of the Boc group lies in its facile removal under acidic conditions.[11] The deprotection is typically accomplished with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[10][11]
The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which makes the carbamate a much better leaving group.[1][11][12] This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[2][8][11] The carbamic acid spontaneously decarboxylates to yield the free amine (as its ammonium salt) and carbon dioxide.[6]
The Critical Role of Cation Scavengers
A potential complication during deprotection is the reactivity of the liberated tert-butyl cation.[13] This potent electrophile can alkylate nucleophilic residues within the substrate, particularly the indole ring of tryptophan or the thioether of methionine in peptide synthesis.[8][10] To prevent these undesirable side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that are more reactive towards the carbocation than the substrate.
Commonly Used Scavengers:
The choice of scavenger is dictated by the substrate's sensitivity. For instance, thioanisole is particularly effective for protecting methionine residues.
Orthogonal Protection Strategies: The Power of Selectivity
In the synthesis of complex molecules with multiple functional groups, the ability to deprotect one group while leaving others intact is paramount. This concept is known as orthogonality.[15] Two protecting groups are orthogonal if they can be removed by completely different and non-interfering chemical methods.[3]
The acid-labile nature of the Boc group makes it an ideal orthogonal partner to several other widely used protecting groups, enabling sophisticated synthetic strategies.[8]
-
Boc vs. Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine. This Boc/Fmoc pairing is the foundation of modern solid-phase peptide synthesis.[8][14]
-
Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenolysis (H₂ over Pd/C). It is stable to both the acidic conditions used to cleave Boc and the basic conditions for Fmoc removal.[1][8]
Comparative Data for Deprotection Methodologies
The choice of deprotection reagent is a critical decision based on substrate stability, desired selectivity, and reaction scale.
| Method | Reagents / Conditions | Typical Time | Temperature | Key Advantages | Potential Disadvantages |
| Standard Acidolysis | 20-50% TFA in DCM[11] | 0.5 - 4 hours[11] | 0 °C to RT | Highly effective, volatile reagents for easy removal.[11] | Corrosive; can cause side reactions with acid-sensitive substrates.[11] |
| HCl Cleavage | 4M HCl in Dioxane or Ethyl Acetate[11] | 1 - 12 hours[11] | Room Temp | Cost-effective and readily available.[11] | Can be less selective; potential for chlorinated byproducts. |
| Lewis Acid Cleavage | ZnBr₂ in DCM[6] | Varies | Room Temp | Selectively cleaves secondary N-Boc over primary N-Boc.[6] | Requires anhydrous conditions; metal contamination. |
| Milder Acidolysis | Aqueous Phosphoric Acid[14] | Varies | Room Temp | Environmentally benign, mild, and selective.[14] | Slower reaction times; workup can be more involved. |
| Thermal Cleavage | Reflux in high-boiling solvent (e.g., Toluene) | Varies | >100 °C | Avoids acidic reagents entirely. | Requires high temperatures; limited substrate scope.[16] |
Field-Proven Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always optimize conditions for their specific substrate and perform appropriate analytical monitoring (e.g., TLC, LC-MS).
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard method for protecting a primary amine using (Boc)₂O and triethylamine.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in anhydrous THF or DCM (approx. 0.2 - 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature. The purpose of the base is to scavenge the proton from the amine, facilitating its nucleophilic attack.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv), either as a solid or dissolved in a small amount of the reaction solvent, to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Workup - Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection with TFA/DCM
This protocol outlines the most common method for Boc group removal.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, 5% v/v), if required
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in DCM (approx. 0.1 - 0.2 M) in a round-bottom flask. If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 5% v/v).[10]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11] Effervescence (CO₂ evolution) is often observed. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often rapid, typically completing within 30 minutes to 4 hours.[11]
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is the trifluoroacetate salt of the amine.
-
Isolation (as salt): The crude amine salt can often be precipitated by adding cold diethyl ether and collected by filtration.
-
Isolation (as free amine): To obtain the free amine, dissolve the crude salt in DCM and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amine as needed.
Conclusion
The tert-butyloxycarbonyl group is a powerful and versatile tool in the synthetic chemist's arsenal. Its predictable stability and well-characterized, acid-catalyzed deprotection mechanism have cemented its role in countless synthetic campaigns, from foundational peptide chemistry to the industrial-scale production of complex active pharmaceutical ingredients.[11][17] A thorough understanding of its reactivity, the nuances of its deprotection, and its strategic use in orthogonal schemes is essential for any researcher aiming to construct complex molecular architectures with precision and efficiency. While newer protecting groups continue to be developed, the reliability and cost-effectiveness of the Boc group ensure its continued relevance and widespread application in the field.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Deep Dive into the Spectroscopic Characterization of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Structure of a Key Chiral Building Block
(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral morpholine derivative, is a valuable building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold and orthogonal protecting groups make it a sought-after intermediate in the synthesis of complex bioactive molecules, including protease inhibitors for HIV treatment.[1] An unambiguous confirmation of its molecular structure and purity is paramount for its successful application in multi-step syntheses. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into spectral interpretation and standard protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates a morpholine ring, a carboxylic acid functional group at the C-2 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of features gives rise to a distinct spectroscopic fingerprint.
Molecular Formula: C₁₀H₁₇NO₅ Molecular Weight: 231.25 g/mol [2]
This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, and mass spectra to provide a detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed picture of the proton framework of the molecule. The data presented here is based on a spectrum acquired at 400 MHz in deuterated chloroform (CDCl₃).[2]
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.44 | Singlet | 9H | C(CH₃)₃ (Boc group) |
| 3.04 | Multiplet | 2H | Morpholine Ring Protons |
| 3.62 | Multiplet | 1H | Morpholine Ring Proton |
| 3.84 | Multiplet | 1H | Morpholine Ring Proton |
| 4.02 | Doublet | 1H | Morpholine Ring Proton |
| 4.12 | Doublet | 1H | Morpholine Ring Proton |
| 4.20 | Broad Singlet | 1H | CH -COOH |
Interpretation and Causality:
-
The Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.44 ppm. This upfield chemical shift is characteristic of the Boc protecting group and serves as a primary indicator of its presence.[2]
-
Morpholine Ring Protons: The morpholine ring typically adopts a chair conformation, leading to a complex set of signals for the methylene protons between approximately 3.04 and 4.12 ppm.[2] The protons adjacent to the electronegative oxygen atom are expected to be deshielded and resonate at a lower field compared to those adjacent to the nitrogen. The presence of the chiral center at C-2 further complicates the spectrum by making the ring protons diastereotopic, resulting in distinct chemical shifts and coupling patterns.
-
The C-2 Proton: The proton on the chiral carbon (C-2), adjacent to the carboxylic acid group, appears as a broad singlet at 4.20 ppm.[2] Its proximity to the electron-withdrawing carboxylic acid and the ring oxygen results in a downfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~28.4 | C(C H₃)₃ (Boc group) | Typical chemical shift for the methyl carbons of a Boc group. |
| ~45-50 | C-3, C-5 (N-CH₂) | Carbons adjacent to the nitrogen are generally found in this region. |
| ~67-70 | C-6 (O-CH₂) | The carbon adjacent to the ring oxygen is deshielded. |
| ~70-75 | C -2 | The chiral carbon, attached to both oxygen and the carboxylic acid, is significantly deshielded. |
| ~80.5 | C (CH₃)₃ (Boc group) | The quaternary carbon of the Boc group. |
| ~155.0 | N-C =O (Boc group) | The carbonyl carbon of the carbamate. |
| ~175.0 | C OOH | The carbonyl carbon of the carboxylic acid. |
Expert Insights on Prediction:
The chemical shifts of the morpholine ring carbons are influenced by the substituents. The N-Boc group will have a notable effect on the chemical shifts of the adjacent C-3 and C-5 carbons. The carboxylic acid at C-2 will cause a significant downfield shift for this carbon. For definitive assignment, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire high-quality NMR data, the following protocol serves as a robust starting point.
Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR analysis.
Self-Validating System:
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as a reliable internal standard for chemical shift calibration.
-
2D NMR: In cases of signal overlap or ambiguity, 2D NMR experiments like COSY, HSQC, and HMBC provide correlational data that must be consistent with the proposed structure, thus validating the assignments.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Electrospray Ionization (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound.
Observed Ion:
-
m/z = 232 [M+H]⁺ : This corresponds to the protonated molecule, confirming the molecular weight of 231.25 g/mol .[2]
Fragmentation Analysis: The Signature of the Boc Group
While detailed tandem MS (MS/MS) data is not published, the fragmentation of N-Boc protected amines is well-documented. The primary fragmentation pathway involves the loss of isobutylene from the tert-butyl group.
Expected Fragmentation:
-
Loss of isobutylene (56 Da): A prominent fragment ion at m/z = 176 would be expected, corresponding to the [M+H - C₄H₈]⁺ ion. This neutral loss is a hallmark of the Boc group and provides strong evidence for its presence.
Diagram 2: Proposed ESI-MS Fragmentation of this compound
Caption: Key fragmentation pathway in ESI-MS.
Experimental Protocol for Mass Spectrometry
Diagram 3: Workflow for ESI-MS Analysis
Caption: A typical workflow for ESI-MS analysis.
Trustworthiness of the Protocol:
The protocol's reliability is ensured by:
-
Mass Calibration: The mass spectrometer should be calibrated using a known standard to ensure accurate mass measurement.
-
High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, HRMS can provide exact mass measurements with high precision.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound through NMR and MS provides a robust framework for its structural confirmation. The characteristic signals in the ¹H NMR spectrum, particularly the singlet for the Boc group and the complex multiplets for the morpholine ring, combined with the predicted ¹³C NMR chemical shifts, offer a detailed map of the molecule's carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information indicative of the Boc protecting group. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this essential chiral building block, ensuring the integrity of their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Renin Inhibitors Utilizing (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a novel class of direct renin inhibitors (DRIs) employing (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as a key chiral building block. Renin, as the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), represents a prime target for the management of hypertension and related cardiovascular and renal diseases.[1][2] The strategic incorporation of the constrained morpholine scaffold offers significant advantages in terms of optimizing potency, selectivity, and pharmacokinetic profiles.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth scientific rationale, step-by-step synthetic procedures, and critical experimental insights.
Introduction: The Rationale for Morpholine Scaffolds in Renin Inhibitor Design
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][5] Direct inhibition of renin, the first and rate-limiting step of this pathway, is a compelling therapeutic strategy.[6][7] While the first-in-class DRI, Aliskiren, validated this approach, the development of new inhibitors with improved drug-like properties remains an active area of research.[3][7][8]
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[4][9] In the context of renin inhibitors, the chiral (R)-morpholine-2-carboxylic acid scaffold serves as a rigid, non-peptidic element that can orient key pharmacophoric groups into the active site of the renin enzyme with high fidelity.[2] Specifically, the oxygen atom of the morpholine ring can form crucial hydrogen bond interactions with the backbone of the enzyme's "flap region" (e.g., Ser76 and Thr77), contributing significantly to binding affinity and inhibitory potency.[2]
The use of this compound provides a synthetically tractable starting material where the tert-butoxycarbonyl (Boc) group offers robust protection of the morpholine nitrogen, which can be cleanly removed under acidic conditions in later synthetic steps.[10] This guide will focus on a specific application: the amide coupling of this chiral acid with a suitable amine fragment to construct a potent, low molecular weight renin inhibitor.
The Renin-Angiotensin-Aldosterone System (RAAS) and Point of Intervention
Direct renin inhibitors block the RAAS at its origin, preventing the conversion of angiotensinogen to angiotensin I. This upstream inhibition reduces the levels of all subsequent pressor agents in the cascade, including angiotensin II.
Synthesis of a Novel 2-Carbamoyl Morpholine Renin Inhibitor
This section details the synthesis of a representative renin inhibitor (Compound 3 ) through the coupling of this compound (1 ) and a substituted aniline derivative (2 ). This protocol is adapted from the synthetic procedures reported by Sugama et al. in ACS Medicinal Chemistry Letters.[1][2]
Overall Synthetic Workflow
The synthesis is a straightforward two-step process involving an initial amide bond formation followed by the deprotection of the Boc group.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Supplier Suggestion |
| This compound (1 ) | 884512-77-0 | 231.25 | Major Aldrich, BLDpharm[11] |
| 4-((3,3-difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline (2 ) | Not Available | Varies | Custom Synthesis |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 | Aapptec, Combi-Blocks |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | Major Aldrich |
| DMF (N,N-Dimethylformamide), Anhydrous | 68-12-2 | 73.09 | Major Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | LabChem |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major Aldrich |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | Major Aldrich |
Detailed Experimental Protocol
Step 1: Amide Coupling to form tert-butyl (R)-2-((4-(((3,3-difluoropyrrolidin-1-yl)methyl)-2-methoxyphenyl)carbamoyl)morpholine-4-carboxylate
-
Reaction Setup: To a solution of this compound (1 ) (1.0 eq) and 4-((3,3-difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline (2 ) (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Causality Explanation: DMF is an excellent polar aprotic solvent for this type of coupling reaction, ensuring all reactants remain in solution. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, facilitating the formation of the active ester intermediate.
-
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Expertise Insight: HATU is a highly efficient, uronium-based peptide coupling reagent that promotes rapid amide bond formation with minimal racemization. Adding it at 0 °C helps to control the initial exothermic reaction and preserves the stability of the activated ester.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Trustworthiness Check: The aqueous workup is critical for removing the water-soluble byproducts, including excess DIPEA, DMF, and the tetramethylurea byproduct from HATU.
-
-
Organic Phase Wash: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Causality Explanation: The NaHCO₃ wash removes any remaining unreacted carboxylic acid and acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield the Boc-protected intermediate as a solid.
Step 2: Boc Deprotection to Yield (R)-N-(4-(((3,3-difluoropyrrolidin-1-yl)methyl)-2-methoxyphenyl)morpholine-2-carboxamide hydrochloride (3)
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) from Step 1 in a minimal amount of Dichloromethane (DCM).
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (10.0 eq) to the mixture at room temperature.
-
Causality Explanation: Strong acidic conditions are required to cleave the tert-butoxycarbonyl (Boc) protecting group. The products of this cleavage are the free amine, carbon dioxide, and isobutylene, which are volatile and easily removed. Using a pre-made solution of HCl in dioxane provides a convenient and anhydrous method for this transformation.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC or LC-MS. The product will often precipitate out of the solution as the hydrochloride salt.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification/Final Product: Triturate the resulting solid with diethyl ether, filter, and dry the solid under vacuum to afford the final product (3 ) as a hydrochloride salt. Further purification by recrystallization may be performed if necessary.
Conclusion and Future Perspectives
The protocol described herein provides a reliable and efficient method for synthesizing novel renin inhibitors based on a chiral morpholine scaffold. The strategic use of this compound allows for the stereocontrolled introduction of a key structural element that has been shown to significantly enhance binding affinity through specific hydrogen bond interactions within the renin active site.[2] This modular synthetic approach is amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies by varying the aniline coupling partner. Future work can focus on further optimizing the pharmacokinetic properties of these inhibitors to develop next-generation antihypertensive agents with superior clinical profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALTERNATIVE SYNTHESIS OF RENIN INHIBITORS AND INTERMEDIATES THEREOF - Patent 1789377 [data.epo.org]
- 7. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. 884512-77-0|this compound|BLD Pharm [bldpharm.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in medicinal chemistry and drug development. Residues such as α,α-disubstituted, N-methylated, and β-branched amino acids can dramatically slow down or even halt peptide chain elongation, leading to low yields, incomplete reactions, and racemization.[1][2][3] This guide provides an in-depth analysis of the underlying challenges and offers detailed, field-proven protocols to overcome these synthetic hurdles, ensuring the successful incorporation of these valuable residues into peptide structures.
The Challenge of Steric Hindrance in Peptide Synthesis
Steric hindrance in peptide coupling arises from the bulky nature of certain amino acid side chains or substitution patterns, which physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, thereby impeding the formation of the peptide bond.[3] Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), often prove insufficient for these demanding couplings, resulting in low efficiency.[2][4] Furthermore, the extended reaction times and elevated temperatures sometimes employed to force these reactions can increase the risk of racemization, compromising the stereochemical integrity of the final peptide.[5][6]
The successful incorporation of sterically demanding residues requires a multi-faceted approach, including the selection of highly reactive coupling reagents, the use of synergistic additives, and the optimization of reaction conditions.
High-Potency Coupling Reagents: The Key to Overcoming Steric Barriers
For sterically hindered amino acids, onium-salt-based coupling reagents are the preferred choice due to their high reactivity.[6] These reagents can be broadly categorized into uronium/aminium salts and phosphonium salts.
Uronium and aminium salts, such as HATU, HBTU, and HCTU, are highly effective for difficult couplings because they form highly reactive OAt or OBt active esters.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for coupling sterically hindered amino acids.[1] Its superiority is attributed to the formation of a highly reactive OAt-active ester, which is further accelerated by the anchimeric assistance of the pyridine nitrogen in the HOAt moiety.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiencies comparable to HATU.[7][8] A significant advantage of COMU is its enhanced safety profile, as it is based on OxymaPure, which is not explosive like the HOBt and HOAt found in HBTU and HATU.[7][9]
Mechanism of Action: Uronium Salt Reagents
The general mechanism involves the reaction of the uronium salt with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive active ester. This ester is then readily attacked by the amine to form the peptide bond.
Caption: Generalized mechanism of uronium salt-mediated peptide coupling.
This protocol provides a general guideline for coupling a sterically hindered amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected sterically hindered amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Coupling: Add DIPEA to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature. For highly hindered couplings, the reaction time may range from 2 to 24 hours.[6]
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the Kaiser test is positive, indicating an incomplete reaction, a second coupling may be performed by repeating steps 3-7.[2]
This protocol outlines the use of COMU for challenging couplings on a solid support.
Materials:
-
Fmoc-protected sterically hindered amino acid (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
Resin with a free amine group
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid and COMU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For hindered residues, extend the coupling time to 1 hour or perform a double coupling.[8]
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Phosphonium salts like PyBOP and PyAOP are also powerful reagents for hindered couplings and are generally more soluble in DMF than their uronium counterparts.[6] An advantage of phosphonium reagents is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[1][6] PyAOP, the aza-derivative of PyBOP, often shows higher coupling yields.[6]
For particularly challenging couplings, such as those involving α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), the in-situ generation of amino acid fluorides can be highly effective.[3][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are used for this purpose.[7] The small size of the fluoride leaving group contributes to the high reactivity of these intermediates.[11]
Enhancing Coupling Efficiency: Additives and Optimized Conditions
The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure is crucial for both accelerating the reaction and suppressing racemization.[6] HOAt and OxymaPure are generally considered superior to HOBt in preventing the loss of stereochemical integrity.[6] These additives function by forming active esters that are more reactive than those formed by the coupling reagent alone and are less prone to side reactions.
Microwave irradiation has emerged as a powerful tool to accelerate peptide synthesis, especially for difficult sequences.[12][13] By rapidly and uniformly heating the reaction mixture, microwave energy helps to overcome the activation energy barrier of sterically hindered couplings, leading to shorter reaction times and improved crude peptide purity.[6][14][15]
Workflow: Microwave-Assisted Peptide Synthesis
Caption: A typical cycle in microwave-assisted solid-phase peptide synthesis.
This protocol provides a general guideline and may require optimization for specific sequences and microwave synthesizers.
Materials:
-
Fmoc-protected hindered amino acid (4 equivalents)
-
Coupling reagent (e.g., HATU, 3.9 equivalents)
-
Additive (e.g., HOAt, 4 equivalents)
-
DIPEA (8 equivalents)
-
DMF, peptide synthesis grade
-
Resin with a free amine group in a microwave-compatible reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF in the reaction vessel.
-
Fmoc-Deprotection: Add 20% piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[6] Wash the resin thoroughly with DMF.
-
Activation and Coupling: In a separate vial, dissolve the Fmoc-protected amino acid, coupling reagent, and additive in DMF. Add DIPEA and immediately transfer the solution to the resin.
-
Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer. A typical condition for a hindered coupling might be 15 minutes at 110°C, but this should be optimized.[12]
-
Washing and Monitoring: After irradiation, wash the resin with DMF and perform a Kaiser test to confirm completion.
Comparative Data and Reagent Selection
The choice of coupling reagent depends on a balance of reactivity, cost, safety, and the specific demands of the peptide sequence. The following table provides a comparative summary of common strategies for coupling sterically hindered amino acids.
| Strategy | Reagent/Method | Active Ester Type | Reactivity | Key Considerations |
| Uronium Salts | HATU/HOAt | OAt ester | Very High | Premier choice for most difficult couplings; potential for guanidinylation.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] | |
| COMU/Oxyma | Oxyma ester | Very High | Comparable to HATU; improved safety profile and solubility.[6][7] | |
| Phosphonium Salts | PyBOP/HOBt | OBt ester | High | Good for hindered couplings; no risk of guanidinylation.[2][6] |
| PyAOP/HOAt | OAt ester | Very High | Often demonstrates higher yields than PyBOP.[6] | |
| Acyl Halides | TFFH | Acyl Fluoride | Extremely High | Excellent for α,α-disubstituted amino acids like Aib.[3][7] |
| Reaction Conditions | Microwave Heating | N/A | N/A | Significantly accelerates slow couplings; requires specialized equipment.[13][16] |
| Double Coupling | N/A | N/A | Repeating the coupling step can drive the reaction to completion.[2] |
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids is achievable through the judicious selection of high-potency coupling reagents, the use of appropriate additives, and the optimization of reaction conditions. Modern uronium and phosphonium salts, particularly HATU, COMU, and PyAOP, provide the necessary reactivity to overcome significant steric barriers. For the most challenging cases, the formation of acyl fluorides or the application of microwave energy offers powerful solutions. By understanding the principles behind these advanced protocols, researchers can confidently incorporate sterically demanding residues to develop novel peptides with enhanced structural and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. biotage.com [biotage.com]
- 16. Video: An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis [jove.com]
Application Note: A Scientist's Guide to Boc Deprotection of Acid-Sensitive Substrates
Abstract
The tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection in modern organic synthesis, valued for its stability and ease of installation. However, its classic removal using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is often incompatible with complex molecules bearing other acid-labile functionalities. This guide provides researchers, scientists, and drug development professionals with a detailed overview of alternative, milder deprotection strategies. We delve into the mechanistic underpinnings, practical considerations, and detailed protocols for a variety of methods, including Lewis acid catalysis, in situ acid generation, and neutral, non-hydrolytic conditions. This document is structured to serve as both a practical laboratory resource and an in-depth reference, enabling chemists to make informed decisions for preserving molecular integrity during synthesis.
The Challenge of Deprotecting Acid-Sensitive Molecules
The Boc group's popularity stems from its robustness under basic, nucleophilic, and hydrogenolytic conditions, making it an excellent orthogonal partner to other protecting groups like Fmoc and Cbz.[1][2] The standard deprotection mechanism is an acid-catalyzed elimination.[3]
The process begins with the protonation of the carbamate oxygen, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[3][4]
References
Application Notes and Protocols: Incorporating Morpholine Scaffolds into Peptide Backbones
Introduction: The Morpholine Scaffold as a Privileged Element in Peptidomimetic Design
The inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability, have driven the exploration of peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. A key strategy in peptidomimetic design is the incorporation of heterocyclic scaffolds into the peptide backbone. Among these, the morpholine ring has emerged as a particularly valuable building block.
The morpholine scaffold, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, offers a unique combination of features that address the challenges of peptide drug development. Its incorporation can impart favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability, which can lead to improved pharmacokinetic profiles. Furthermore, the defined stereochemistry and conformational rigidity of the morpholine ring can be leveraged to constrain the peptide backbone, pre-organizing it into bioactive conformations, such as β-turns, which are crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the strategies and protocols for incorporating morpholine scaffolds into peptide backbones, highlighting the rationale behind these approaches and their applications in modern drug discovery.
Rationale for Morpholine Incorporation: A Physicochemical and Structural Perspective
The decision to incorporate a morpholine scaffold into a peptide backbone is driven by several key advantages that this heterocyclic system provides:
-
Improved Pharmacokinetic Profile: The morpholine moiety is known to enhance the solubility and bioavailability of drug candidates. Its presence can disrupt proteolytic degradation pathways, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The rigid, chair-like conformation of the morpholine ring reduces the conformational flexibility of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity.
-
Induction of Secondary Structures: Morpholine-based scaffolds have been successfully employed as proline surrogates to induce the formation of β-turn structures in peptides. These turns are critical recognition motifs in many protein-protein interactions.
-
Scaffold for Diversity-Oriented Synthesis: The morpholine ring can serve as a versatile scaffold for the attachment of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization.
The following diagram illustrates the conceptual workflow for designing and synthesizing morpholino-peptides.
Caption: Conceptual workflow for morpholino-peptide design and synthesis.
Synthetic Strategies and Protocols
The incorporation of morpholine scaffolds into peptide backbones can be achieved through several synthetic routes, primarily categorized into solid-phase and solution-phase methods. A key chemical transformation often employed is reductive amination.
Solid-Phase Peptide Synthesis (SPPS) with Morpholine-Based Building Blocks
Solid-phase peptide synthesis offers a streamlined approach for the assembly of morpholino-peptides, allowing for the use of excess reagents and simplified purification of intermediates. This strategy typically involves the synthesis of a morpholine-containing amino acid analogue as a building block, which is then incorporated into the growing peptide chain on a solid support.
The general workflow for SPPS of a morpholino-peptide is depicted below:
Caption: General solid-phase synthesis workflow for morpholino-peptides.
Protocol 1: Solid-Phase Incorporation of a Morpholine Building Block
This protocol outlines the manual solid-phase synthesis of a peptide containing a pre-synthesized Fmoc-protected morpholine-based amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected morpholine building block
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Incorporation of the Morpholine Building Block:
-
Following deprotection of the N-terminal amino acid, couple the Fmoc-protected morpholine building block using the same procedure as in step 3.
-
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Causality Behind Experimental Choices:
-
Fmoc/tBu Strategy: This is a widely used orthogonal protection scheme in SPPS. The Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (tBu-based) and the resin linker are acid-labile (removed by TFA).
-
DIC/OxymaPure®: This coupling cocktail is effective in forming the amide bond while minimizing racemization of the amino acids.
-
TFA Cleavage Cocktail: TIS is included as a scavenger to trap reactive cations generated during the cleavage of side-chain protecting groups, preventing unwanted side reactions.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that can be advantageous for large-scale synthesis or for complex peptides that are difficult to assemble on a solid support. The synthesis of a morpholino-peptide in solution requires careful protection of functional groups not involved in the amide bond formation.
Protocol 2: Solution-Phase Dipeptide Synthesis with a Morpholine Moiety
This protocol describes the coupling of an N-terminally protected amino acid with a C-terminally protected morpholine-containing amino acid.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
Morpholine-amino acid methyl ester hydrochloride (e.g., H-Morph-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the morpholine-amino acid methyl ester hydrochloride (1 eq.) and Boc-Ala-OH (1.1 eq.) in DCM.
-
Neutralization: Add TEA (1.2 eq.) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for forming a C-N bond and can be used to incorporate a morpholine scaffold into a peptide, often at the N-terminus or on a side chain. This reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.
Caption: General scheme of reductive amination.
Protocol 3: N-Terminal Reductive Amination on Solid Support
This protocol describes the modification of the N-terminus of a resin-bound peptide with an aldehyde via reductive amination.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Aldehyde (e.g., morpholine-4-carbaldehyde) (10-15 eq.)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid (AcOH) in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Peptide-Resin Preparation: Synthesize the desired peptide on a suitable resin using standard SPPS protocols. Perform the final Fmoc deprotection to expose the N-terminal amine.
-
Imine Formation:
-
Swell the peptide-resin in DMF.
-
Add a solution of the aldehyde (10-15 eq.) in DMF to the resin.
-
Shake for 1-2 hours at room temperature.
-
-
Reduction:
-
Add a solution of NaBH₃CN (10 eq.) in 1% AcOH/DMF to the resin.
-
Shake for 1 hour at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Applications and Case Studies
The incorporation of morpholine scaffolds has proven beneficial in various areas of drug discovery.
Table 1: Examples of Morpholine-Containing Peptidomimetics and their Applications
| Compound Class | Therapeutic Area | Rationale for Morpholine Incorporation | Reference |
| Opioid Peptidomimetics | Pain Management | Constrain the peptide backbone to mimic the bioactive conformation of endogenous opioid peptides, leading to enhanced receptor affinity and selectivity. | |
| PI3 Kinase Inhibitors | Oncology | The morpholine moiety is a key pharmacophore that interacts with the active site of PI3 kinase, contributing to potent and selective inhibition. | |
| Antisense Oligonucleotides | Genetic Disorders | Peptide-conjugated phosphorodiamidate morpholino oligomers (PMOs) utilize peptides to enhance cellular uptake for exon skipping applications, such as in Duchenne muscular dystrophy and spinal muscular atrophy. |
Case Study: Morpholine-Constrained Opioid Peptides
In the development of novel analgesics, researchers have sought to overcome the side effects associated with traditional opioids. One approach has been the design of peptidomimetics that selectively target opioid receptors. By replacing a portion of the peptide backbone with a rigid morpholine-based scaffold, it is possible to lock the peptide into a conformation that favors binding to a specific receptor subtype (e.g., μ- or δ-opioid receptors). This conformational constraint can lead to increased potency and a more favorable side-effect profile. For instance, the introduction of a 4-amino-2-benzazepin-3-one scaffold, which contains a morpholine-like substructure, into dermorphin analogues resulted in significant shifts in affinity and selectivity for opioid receptors.
Conclusion
The incorporation of morpholine scaffolds into peptide backbones is a powerful and versatile strategy in peptidomimetic drug discovery. By leveraging the unique physicochemical and structural properties of the morpholine ring, researchers can design peptide-based therapeutics with enhanced stability, bioavailability, and biological activity. The synthetic protocols outlined in this guide, including solid-phase synthesis, solution-phase methods, and reductive amination, provide a toolkit for the rational design and construction of novel morpholino-peptides. As our understanding of the interplay between peptide conformation and function continues to grow, the use of morpholine and other heterocyclic scaffolds will undoubtedly play an increasingly important role in the development of the next generation of peptide drugs.
Application Note: (R)-Boc-morpholine-2-carboxylic Acid as a Conformationally Rigid Chiral Auxiliary for Asymmetric Synthesis
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is often critical.[1][2] Chiral auxiliaries represent a powerful and reliable strategy for inducing stereoselectivity by temporarily incorporating a chiral moiety onto a prochiral substrate.[1][3] This guide details the application of (R)-Boc-morpholine-2-carboxylic acid, a structurally unique and conformationally constrained scaffold, as a chiral auxiliary for diastereoselective enolate reactions. We provide an in-depth analysis of the stereochemical control elements, detailed experimental protocols for attachment, diastereoselective alkylation, and cleavage, and a discussion of its potential in complex molecule synthesis.
Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary's inherent chirality creates a diastereomeric intermediate that exhibits a significant energy difference between its transition states for reaction at its two prochiral faces. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.
(R)-Boc-morpholine-2-carboxylic acid is an attractive candidate for this role due to several key features:
-
Conformational Rigidity: The morpholine ring typically adopts a stable chair conformation, which reduces conformational ambiguity and leads to more predictable stereochemical outcomes.
-
Defined Steric Environment: The C2-substituent and the bulky N-Boc group create a highly controlled and sterically biased environment around the reactive center.
-
Versatile Handle: The carboxylic acid functionality allows for straightforward attachment to substrates via a robust amide linkage.
This document serves as a practical guide for researchers and drug development professionals on leveraging this auxiliary for asymmetric carbon-carbon bond formation.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid[4] |
| Molecular Formula | C₁₀H₁₇NO₅[5] |
| Molecular Weight | 231.25 g/mol [5] |
| CAS Number | 884512-77-0[4][5] |
| Appearance | White to off-white solid |
General Workflow and Stereochemical Rationale
The use of (R)-Boc-morpholine-2-carboxylic acid as a chiral auxiliary follows a well-defined, three-stage process. This workflow ensures high diastereoselectivity and efficient recovery of both the product and the auxiliary.
The Stereochemical Control Model
The high degree of stereocontrol arises from the rigid structure of the N-acyl derivative formed in Stage 1. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a Z-enolate is typically formed, which is chelated by the lithium cation. The morpholine ring's chair conformation, combined with the steric bulk of the N-Boc group, effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are hazardous and should be handled with care.
Protocol 1: Attachment of the Auxiliary to a Prochiral Acyl Unit
This protocol describes the formation of the N-acetyl derivative, which serves as the precursor for subsequent enolate reactions. The procedure utilizes propylphosphonic anhydride (T3P®) as an efficient coupling agent.[6]
Materials:
-
(R)-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Acetic acid (1.1 eq)
-
Propylphosphonic anhydride (T3P®), 50 wt. % in ethyl acetate (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Boc-morpholine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add acetic acid (1.1 eq), DIPEA (3.0 eq), and T3P® solution (1.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetyl morpholine derivative.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile, such as benzyl bromide. The principles of diastereoselective enolate alkylation are well-established.[7]
Materials:
-
N-acetyl morpholine derivative (from Protocol 1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the N-acetyl morpholine derivative (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
Illustrative Results (Hypothetical Data):
| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | 2-(S)-benzyl-N-acyl | 85 | >95 |
| Iodomethane | 2-(S)-methyl-N-acyl | 91 | >98 |
| Allyl iodide | 2-(S)-allyl-N-acyl | 82 | >95 |
Protocol 3: Cleavage of the Auxiliary and Product Isolation
This protocol describes the removal of the auxiliary to liberate the chiral carboxylic acid product. A robust acidic hydrolysis is employed, which also removes the N-Boc protecting group. Note that standard Boc cleavage with TFA may be insufficient to cleave the amide bond.
Materials:
-
Alkylated N-acyl morpholine derivative (from Protocol 2) (1.0 eq)
-
6 M Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Diethyl ether
-
Aqueous NaOH solution (for recovery)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add an equal volume of 6 M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3x) to isolate the chiral carboxylic acid product.
-
Combine the ether layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid. Purify as necessary.
-
Auxiliary Recovery: Basify the aqueous layer from step 4 with a concentrated NaOH solution to pH > 12. Extract this basic aqueous layer with DCM (3x). The combined organic layers contain the deprotected morpholine auxiliary, which can be recovered, re-protected with (Boc)₂O, and reused.
Conclusion and Outlook
(R)-Boc-morpholine-2-carboxylic acid serves as a highly effective and predictable chiral auxiliary for asymmetric synthesis. Its conformationally rigid framework provides a well-defined steric environment that directs the formation of carbon-carbon bonds with excellent diastereoselectivity. The protocols outlined in this guide demonstrate a practical three-stage sequence of attachment, diastereoselective alkylation, and cleavage. This methodology offers a reliable route to valuable, enantiomerically enriched carboxylic acid derivatives, which are key building blocks in medicinal chemistry and natural product synthesis.[8] Future work may explore its application in other fundamental transformations, such as asymmetric aldol reactions, Michael additions, and conjugate additions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amide Bond Formation with Boc-Protected Morpholines
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate basicity compared to more basic amines like piperidine, and introduce a favorable metabolic profile.[1] Consequently, morpholine-containing compounds are prevalent in a wide array of therapeutics.[2][3] The formation of an amide bond by coupling a carboxylic acid with a morpholine amine is a frequent and critical transformation in the synthesis of these molecules.[4]
This guide focuses on the specific challenges and optimal reaction conditions for the acylation of morpholines bearing a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. While the Boc group is essential for many synthetic strategies, its steric bulk, combined with the secondary nature of the morpholine nitrogen, renders this amine sterically hindered and less nucleophilic. This presents a significant challenge for achieving efficient and clean amide bond formation, often leading to sluggish reactions or failure with standard coupling protocols.[1][5]
This document provides a detailed analysis of the reaction conditions, a comparison of common coupling reagents, and robust, step-by-step protocols tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize these crucial reactions.
The Challenge: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in the acylation of Boc-protected morpholine is the steric congestion around the nitrogen atom. The bulky tert-butyl group of the Boc protector shields the nitrogen's lone pair of electrons, impeding the approach of the activated carboxylic acid. This steric hindrance dramatically slows down the rate of the desired nucleophilic attack.[1]
Furthermore, the electron-withdrawing nature of the carbonyl group in the Boc carbamate reduces the electron density on the nitrogen, decreasing its nucleophilicity compared to an unprotected or N-alkylated morpholine. This electronic effect exacerbates the challenge posed by steric bulk. Consequently, coupling conditions that are effective for primary amines or less hindered secondary amines often fail or provide poor yields with Boc-protected morpholines.[5][6] The selection of a highly efficient coupling reagent is therefore paramount.
Comparative Analysis of Coupling Reagents for Hindered Systems
The choice of coupling reagent is the most critical parameter for successfully forming an amide bond with a sterically hindered secondary amine like Boc-protected morpholine. We will compare three common classes of reagents: aminium/uronium salts (HATU), phosphonium salts (PyBOP), and carbodiimides (EDC), highlighting their mechanisms and suitability for this challenging transformation.
HATU: The Gold Standard for Difficult Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt-based coupling reagent that is widely regarded as one of the most effective for sterically demanding couplings.[7][8] Its superior performance is attributed to the formation of a highly reactive OAt-active ester. The nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance during the aminolysis step, accelerating the reaction.[8]
Mechanism of Action with HATU:
The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the highly reactive OAt-ester intermediate. This activated species then readily reacts with the Boc-protected morpholine to furnish the desired amide.
References
- 1. chimia.ch [chimia.ch]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols: The Versatile Role of Morpholine Derivatives in CNS Drug Discovery
Introduction: The morpholine scaffold, a heterocyclic chemical entity, has emerged as a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents. Its unique physicochemical properties, including its saturated nature, inherent polarity, and ability to act as a hydrogen bond acceptor, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and metabolic stability. This guide provides an in-depth exploration of the applications of morpholine derivatives in developing CNS-active compounds, offering detailed protocols and insights for researchers and drug development professionals.
Part 1: The Morpholine Scaffold in CNS-Active Compounds: A Structural and Mechanistic Overview
Morpholine derivatives have been successfully incorporated into a wide array of CNS-active agents, demonstrating their versatility in targeting various receptors and enzymes implicated in neurological and psychiatric disorders.
Antidepressant and Anxiolytic Agents
The morpholine moiety is a key component in several antidepressant and anxiolytic drugs. Its presence can influence the compound's affinity and selectivity for specific neurotransmitter transporters and receptors.
-
Mechanism of Action: A prominent example is the selective serotonin reuptake inhibitor (SSRI) and 5-HT₁A receptor partial agonist, vilazodone. While not a direct morpholine derivative, its structural analogue, moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), features a morpholine ring. The morpholine group in moclobemide is crucial for its interaction with the active site of the MAO-A enzyme. By inhibiting MAO-A, moclobemide increases the synaptic concentration of monoamines like serotonin, norepinephrine, and dopamine, leading to its antidepressant effects.
-
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that modifications to the morpholine ring and its substituents can significantly alter the potency and selectivity of these compounds. For instance, the substitution pattern on the nitrogen atom of the morpholine ring can modulate the affinity for monoamine transporters.
Antipsychotic Agents
The development of atypical antipsychotics has also benefited from the inclusion of the morpholine scaffold.
-
Mechanism of Action: The antipsychotic drug, perospirone, possesses a chemical structure that, while not containing a simple morpholine ring, is part of a more complex bridged system. However, other experimental antipsychotics have incorporated the morpholine moiety to achieve a desired polypharmacological profile, often targeting dopamine D₂ and serotonin 5-HT₂A receptors. The morpholine group can contribute to the overall molecular shape and electronic distribution, facilitating optimal binding to these G-protein coupled receptors (GPCRs).
Neuroprotective Agents
The quest for effective neuroprotective agents for conditions like Alzheimer's disease, Parkinson's disease, and stroke has led to the exploration of morpholine derivatives.
-
Mechanism of Action: One of the key targets in neuroprotection is the N-methyl-D-aspartate (NMDA) receptor, where overactivation can lead to excitotoxicity and neuronal cell death. Certain morpholine derivatives have been designed as NMDA receptor antagonists. The morpholine ring in these compounds can interact with specific residues within the receptor's ion channel, blocking the influx of calcium and mitigating excitotoxic damage.
-
Example Compound: The nootropic drug, aniracetam, while not a direct morpholine derivative, has metabolites that open the morpholine ring. However, other research compounds have more directly incorporated the morpholine structure. For example, derivatives of the neuroprotective agent, nimodipine, have been synthesized with a morpholine moiety to improve their pharmacokinetic properties.
Part 2: Experimental Protocols for the Synthesis and Evaluation of Morpholine-Containing CNS Compounds
This section provides detailed methodologies for the synthesis and preclinical evaluation of morpholine derivatives as potential CNS-active agents.
General Synthesis of N-Aryl-Substituted Morpholine Derivatives
This protocol outlines a common method for the synthesis of N-aryl-substituted morpholines, a core structure in many CNS-active compounds.
Workflow Diagram: Synthesis of N-Aryl-Substituted Morpholines
Caption: Buchwald-Hartwig amination for N-aryl morpholine synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of morpholine derivatives against MAO-A and MAO-B.
Workflow Diagram: MAO Inhibition Assay
Caption: Fluorometric assay for determining MAO inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions of MAO-A or MAO-B enzyme, Amplex Red reagent, HRP, and the substrate (e.g., p-tyramine) in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Plate Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Include wells for a positive control (a known MAO inhibitor, e.g., moclobemide for MAO-A) and a negative control (DMSO vehicle).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate and the Amplex Red/HRP mixture to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader. Record measurements every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Part 3: Data Presentation and Interpretation
The following table summarizes hypothetical data for a series of newly synthesized morpholine derivatives evaluated for their MAO inhibitory activity.
| Compound ID | Morpholine Substitution | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) |
| MD-01 | 4-Fluorophenyl | 15.2 | 350.8 | 23.1 |
| MD-02 | 4-Chlorophenyl | 12.8 | 412.5 | 32.2 |
| MD-03 | 4-Methoxyphenyl | 45.6 | 890.1 | 19.5 |
| MD-04 | 3,4-Dichlorophenyl | 8.5 | 250.3 | 29.4 |
| Moclobemide | (Reference) | 210 | >10,000 | >47 |
Interpretation: The data suggests that electron-withdrawing substituents on the N-aryl ring (e.g., fluoro, chloro) enhance the MAO-A inhibitory potency. Compound MD-04 , with two chloro substituents, exhibits the highest potency. All synthesized compounds show significant selectivity for MAO-A over MAO-B, a desirable characteristic for antidepressant drug candidates to minimize side effects associated with MAO-B inhibition.
Troubleshooting & Optimization
Technical Support Center: Purification of Boc-Protected Amino Acids
Welcome to the Technical Support Center for the purification of Boc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these critical synthetic building blocks. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate your experimental hurdles effectively.
The purity of N-Boc-protected amino acids is paramount for successful peptide synthesis and the overall quality of the final therapeutic molecule.[1] Impurities can lead to side reactions, truncated sequences, and difficult purification steps downstream.[1][2] This guide is structured to address specific, real-world problems in a direct question-and-answer format, focusing on the causality behind the protocols to empower you to troubleshoot effectively.
Purification Workflow Overview
A typical purification strategy for Boc-protected amino acids involves a series of logical steps designed to remove specific types of impurities based on their chemical properties. The following diagram illustrates a general workflow, from the initial reaction workup to the final purity assessment.
Caption: General purification workflow for Boc-protected amino acids.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
Problem 1: My Boc-protected amino acid oiled out or won't solidify after workup.
This is one of the most common issues, often caused by residual solvents, impurities inhibiting crystallization, or the inherent properties of the specific amino acid derivative.[3][4]
Q: I've evaporated the solvent, but I'm left with a persistent, viscous oil. What should I do?
A: An oily product doesn't necessarily mean it's impure, but it makes handling and accurate measurement difficult. Here are several techniques to induce solidification:
-
High Vacuum Drying: First, ensure all residual solvents are removed. Heat the oil gently (e.g., 40-60 °C) under a high vacuum for several hours.[4] Solvents like ethyl acetate or dichloromethane can be stubborn to remove and can prevent solidification.
-
Trituration: This technique involves stirring the oil vigorously with a solvent in which the product is insoluble (an "anti-solvent").[5] The mechanical action can break up the oil and encourage the formation of a solid precipitate.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can provide a nucleation site for crystallization to begin.[7]
-
Solvent Diffusion: For stubborn oils, dissolving the product in a small amount of a "good" solvent (like THF or chloroform) and then allowing a "poor" solvent (like n-pentane) to slowly diffuse into it can promote the growth of high-quality crystals.[4]
-
Conversion to a DCHA Salt: If the free acid is persistently an oil, it can be converted to its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid.[8]
-
Protocol: Dissolve the oily Boc-amino acid in a solvent like diethyl ether. Slowly add one equivalent of dicyclohexylamine (DCHA). The DCHA salt will typically precipitate and can be collected by filtration.[8]
-
Problem 2: My recrystallization isn't working.
Recrystallization is a powerful technique but depends heavily on selecting the right solvent system and conditions.
Q: I dissolved my crude product in a hot solvent, but it oiled out again upon cooling instead of forming crystals. Why?
A: Oiling out during recrystallization usually happens when the solution is too concentrated or cools too quickly. The product comes out of the solution faster than it can form an ordered crystal lattice.[3]
-
Causality: The solubility of a compound is highly temperature-dependent. If the concentration is above the saturation point even at high temperatures, or if the temperature drop is too rapid, the molecules don't have time to align into a crystal structure and crash out as an amorphous oil.
-
Solution:
-
Re-heat the solution to dissolve the oil again.
-
Add more of the "good" solvent (the solvent in which it is soluble) until the solution is just shy of being saturated at the boiling point.
-
Allow the solution to cool slowly. Let it stand at room temperature undisturbed, then move it to a refrigerator (4 °C), and finally to a freezer (-20 °C). Rapid cooling is a common cause of oiling.[3]
-
Scratch the flask with a glass rod at the solvent-air interface to create nucleation sites.[3]
-
Q: No crystals are forming, even after cooling the solution for a long time.
A: This indicates that your solution is not supersaturated, or that impurities are inhibiting crystallization. [3]
-
Causality: Crystallization requires a supersaturated state, where the concentration of the solute is higher than its equilibrium solubility at that temperature. Impurities can sometimes interact with the solute molecules, preventing them from assembling into a crystal lattice.[4]
-
Solution:
-
Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent to increase the concentration and try cooling again.[3]
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent pairs. Common systems for Boc-amino acids include ethyl acetate/hexanes, ethanol/water, and toluene/methanol.[3][8]
-
Perform an Additional Wash: Impurities like residual triethylamine or unreacted starting materials can interfere.[3] Consider re-dissolving the crude product in an organic solvent and performing an additional aqueous wash (e.g., with dilute acid or base) before attempting recrystallization again.[4]
-
Problem 3: I'm struggling to remove specific impurities.
Q: How do I remove unreacted di-tert-butyl dicarbonate ((Boc)₂O)?
A: (Boc)₂O is non-polar and uncharged, making it easy to remove with specific workup procedures.
-
Causality: (Boc)₂O does not have acidic or basic functional groups. Therefore, it will remain in the organic layer during a standard acid-base extraction.
-
Solution:
-
Hexane Wash: Before the main acid-base extraction, wash the organic layer (e.g., ethyl acetate) with n-hexane. (Boc)₂O is highly soluble in hexane, while the Boc-amino acid salt is not.[5]
-
Basic Workup: Adding a base like N,N-dimethylethylenediamine to the reaction mixture after the protection is complete can react with excess (Boc)₂O. The resulting urea derivative can then be removed with an acidic wash.[]
-
Q: I have a white precipitate in my reaction that I suspect is dicyclohexylurea (DCU) from a DCC coupling. How do I get rid of it?
A: DCU is notoriously insoluble in many common organic solvents, a property that can be exploited for its removal. [10]
-
Causality: DCU is the byproduct of DCC-mediated coupling reactions. Its low solubility, especially in solvents like dichloromethane (DCM) and diethyl ether, often causes it to precipitate directly from the reaction mixture.[10][11]
-
Solution:
-
Filtration: The primary method for removing DCU is filtration.[10][11] After the reaction is complete, cool the mixture in an ice bath to further decrease the solubility of DCU, then filter off the solid precipitate.
-
Solvent Selection: If the product is soluble in a solvent where DCU is not (e.g., acetonitrile or toluene), you can dissolve the crude mixture and filter away the insoluble DCU.[12]
-
Aqueous Extraction (for water-soluble products): If your product has sufficient water solubility, DCU can be removed by dissolving the crude material in water and filtering.
-
Chromatography: If co-precipitation is an issue, flash column chromatography is a reliable, albeit more labor-intensive, method for final purification.
-
| Common Impurity | Key Property | Recommended Removal Technique |
| Unreacted Amino Acid | Water-soluble, basic | Acid-base extraction (remains in aqueous layer).[5] |
| (Boc)₂O | Non-polar, neutral | Wash organic layer with n-hexane.[5] |
| Dicyclohexylurea (DCU) | Very low solubility in DCM, ether, acetonitrile | Filtration.[10][11][12] |
| Triethylamine (TEA) | Basic | Wash organic layer with dilute acid (e.g., 1M HCl or 5% citric acid).[8][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for Boc-amino acids?
A1: For most standard Boc-amino acids, a simple acid-base extraction followed by recrystallization is highly effective. The Boc-amino acid is a carboxylic acid and can be manipulated based on pH.
-
Expertise & Experience: This classical approach leverages the key chemical handles on the molecule. By dissolving the crude mixture in an organic solvent (like ethyl acetate), washing with a mild base (like NaHCO₃) deprotonates the carboxylic acid, moving it into the aqueous layer as a salt. This leaves neutral organic impurities (like excess (Boc)₂O) behind. The aqueous layer is then re-acidified (e.g., with 1M HCl or citric acid), protonating the carboxylate and making the Boc-amino acid insoluble in water, allowing it to be extracted back into a fresh organic layer.[13][14] This process is self-validating; the selective movement of the product between phases confirms its acidic nature and effectively separates it from non-acidic impurities.
Q2: When should I use flash column chromatography?
A2: Flash chromatography is necessary when simpler methods fail, particularly in these scenarios:
-
The product is a persistent oil that will not crystallize or triturate.[15]
-
Impurities have very similar solubility profiles to the product, making recrystallization ineffective.
-
Side-products from the reaction are chemically similar to the desired product (e.g., N-acylurea from a DCC coupling).[10]
Q3: How do I choose a solvent system for recrystallization?
A3: The ideal solvent system is one where the Boc-amino acid is sparingly soluble at room temperature but highly soluble when hot. A common strategy is to use a binary (two-solvent) system: one solvent in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Protocol: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add another drop or two of the "good" solvent to re-clarify the solution, then allow it to cool slowly.[3] Common pairs include ethyl acetate/hexane and ethanol/water.[8]
Q4: How can I assess the purity of my final product?
A4: A combination of techniques should be used to confidently assess purity.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample.[16] A single spot is a good indication of purity, but not definitive.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique.[17] Reverse-phase HPLC (RP-HPLC) is standard for Boc-amino acids, and purity is often reported as a percentage of the total peak area.[1][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can identify and quantify impurities without the need for reference standards.[17] ¹H NMR is essential to confirm the structure and check for common impurities like residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
| Analytical Technique | Principle | Primary Use Case |
| TLC | Differential partitioning on a solid phase | Quick check for reaction completion and presence of major impurities.[16] |
| HPLC | High-resolution separation on a packed column | Quantitative purity assessment (>98%).[1][17] |
| NMR | Nuclear spin in a magnetic field | Structural confirmation and identification of impurities.[17] |
| MS | Mass-to-charge ratio | Molecular weight confirmation.[] |
References
- 1. nbinno.com [nbinno.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
preventing racemization during coupling of chiral morpholines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during the synthesis of complex molecules is paramount. This guide provides in-depth troubleshooting advice and protocols specifically tailored to prevent racemization during the coupling of chiral morpholines and related α-substituted cyclic amines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with stereochemically sensitive couplings.
Q1: What is racemization in the context of coupling chiral morpholines? A1: Racemization is the process where a pure, single enantiomer of a chiral molecule, such as an N-acylated chiral morpholine with a stereocenter adjacent to a carboxyl group, converts into a mixture of both its enantiomers (e.g., a 50:50 mix of R and S).[1] This loss of stereochemical purity occurs at the alpha-carbon (α-carbon) when the carboxylic acid is "activated" for coupling.[2] The final product becomes a mixture of diastereomers, which can drastically alter its biological activity and therapeutic efficacy, making control of this side reaction critical.[1]
Q2: What are the primary chemical mechanisms that cause this loss of stereochemistry? A2: Racemization during amide bond formation is a base-catalyzed process that primarily occurs through two pathways:
-
Oxazolone (Azlactone) Formation: This is the most common and significant pathway.[2][3][4] The activated carboxyl group of the N-protected amino acid derivative undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this ring is highly acidic and is easily removed by a base.[3][4] This creates a planar, achiral enolate-like intermediate. When the incoming amine attacks this intermediate, it can do so from either face, leading to a mixture of both stereoisomers.[4]
-
Direct Enolization (or α-Abstraction): In this less common pathway, a base directly abstracts the proton from the α-carbon of the activated carboxylic acid (e.g., an active ester or O-acylisourea intermediate) without forming an oxazolone.[2][5] This also generates a planar enolate, which then loses its stereochemical information.
Q3: Why are some chiral building blocks, like N-acyl amino acids, more prone to racemization than others? A3: The susceptibility to racemization is largely dictated by the acidity of the α-proton. This is influenced by several factors:
-
N-Protecting Group: Electron-withdrawing groups attached to the α-amino moiety, such as an acyl or peptidyl group, significantly increase the acidity of the α-proton and thus the tendency to racemize.[2] In contrast, urethane-based protecting groups like Fmoc, Boc, and Z help to suppress racemization because the lone pair on the nitrogen is delocalized into the urethane carbonyl, making it less available to participate in oxazolone formation.[2][6]
-
Steric Hindrance: Bulky side chains (like in valine or isoleucine) can sometimes slow down the desired coupling reaction, giving the racemization side reaction more time to occur.[7][8]
-
Specific Residues: Certain amino acids, like histidine and cysteine, are known to be particularly prone to racemization under standard coupling conditions.[9]
Part 2: Visualizing the Racemization Mechanism
Understanding the competing pathways is key to designing experiments that favor the desired product. The following diagram illustrates the critical juncture where a reaction can proceed with retention of stereochemistry or lead to racemization.
Caption: Competing pathways during amide bond formation.
Part 3: Troubleshooting Guide: Loss of Stereochemical Purity
If you observe significant epimerization or racemization in your product, consult the following table to diagnose and solve the issue.
| Potential Cause | Explanation & Recommended Solutions |
| Inappropriate Coupling Reagent | The Cause: The choice of coupling reagent is the most critical factor. Carbodiimides like DCC or DIC, when used alone, generate a highly reactive O-acylisourea intermediate that rapidly forms the oxazolone.[10] Solutions: • Use Additives: If using a carbodiimide (e.g., DIC, EDC), always include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] These additives trap the O-acylisourea to form a more stable active ester that is less prone to racemization.[1] HOAt and Oxyma are generally superior to 1-hydroxybenzotriazole (HOBt).[1][11] • Switch to Onium Salts: For sensitive substrates, switch to a uronium/aminium salt reagent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are highly effective at suppressing racemization by promoting rapid coupling.[8][10][12] • Consider Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also excellent choices.[12] For particularly challenging couplings, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown remarkable resistance to racemization.[2][13] |
| Incorrect Base Selection | The Cause: The base facilitates racemization by abstracting the α-proton. Stronger and less sterically hindered bases accelerate this side reaction.[14][15] Solutions: • Avoid Triethylamine (TEA): Due to its strong basicity and small size, TEA should be avoided in stereochemically sensitive couplings.[14] • Use Hindered or Weaker Bases: N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk.[2] For even greater safety, use a weaker base like N-methylmorpholine (NMM).[2][14] • The Gold Standard for Prone Substrates: For amino acids known to be highly susceptible to racemization, the sterically hindered and weak base 2,4,6-collidine (TMP) is often the best choice.[14][16][17] |
| Unfavorable Reaction Conditions | The Cause: Temperature, solvent polarity, and reaction time all influence the rates of the desired coupling versus the undesired racemization. Solutions: • Lower the Temperature: Perform the reaction at 0 °C or below.[4][15] Lower temperatures slow the rate of oxazolone formation and proton abstraction more significantly than they slow the main coupling reaction.[7] • Choose a Less Polar Solvent: Highly polar aprotic solvents like DMF can accelerate racemization.[7][18] If solubility allows, consider using a less polar solvent like dichloromethane (DCM) or a mixture of solvents.[15] • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to sit for an extended period before adding the amine.[4][19] A long pre-activation step provides a wide window for the oxazolone to form. Ideally, add the coupling reagent to a mixture of the acid and amine, with the base added last to initiate the reaction. A pre-activation time of 1-5 minutes is often sufficient if required.[4] |
Part 4: Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling Using HATU
This protocol is recommended for coupling chiral morpholine derivatives or other racemization-prone N-acyl amino acids.
Materials:
-
N-protected chiral acid (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or 2,4,6-collidine (2.5 eq)
-
Anhydrous solvent (DCM or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected chiral acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add HATU (1.1 eq). Stir for 1-2 minutes.
-
Initiation: Add the base (e.g., DIPEA, 2.5 eq) dropwise to the mixture. A color change (often to yellow) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Stereochemical Analysis: Analyze the purified product's stereochemical purity using chiral HPLC or SFC.
Protocol 2: Quantification of Racemization via Chiral HPLC
Accurate quantification is essential to validate your protocol.
-
Method Development: Develop a chiral HPLC method capable of separating the desired diastereomer from its epimer using a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns).
-
Sample Preparation: Prepare a standard solution of your purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the chiral column and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the desired and undesired diastereomers. Integrate the peak areas for both.
-
Calculation: Calculate the enantiomeric excess (%ee) or diastereomeric excess (%de) using the formula: %de = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Part 5: References
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. --INVALID-LINK--
-
An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives. The Journal of Organic Chemistry. --INVALID-LINK--
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. --INVALID-LINK--
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. --INVALID-LINK--
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. --INVALID-LINK--
-
Evolution of amide bond formation. University of Michigan. --INVALID-LINK--
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. --INVALID-LINK--
-
An asymmetric Ugi three-component reaction induced by chiral cyclic imines: synthesis of morpholin- or piperazine-keto-carboxamide derivatives. PubMed. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. --INVALID-LINK--
-
Epimerization of Peptide. SlideShare. --INVALID-LINK--
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. --INVALID-LINK--
-
Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem. --INVALID-LINK--
-
Racemization pathways during amide bond formation. ResearchGate. --INVALID-LINK--
-
An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives. ACS Publications. --INVALID-LINK--
-
Coupling Reagents. Aapptec. --INVALID-LINK--
-
Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem. --INVALID-LINK--
-
Coupling Reagents. ResearchGate. --INVALID-LINK--
-
Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. Royal Society of Chemistry. --INVALID-LINK--
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. --INVALID-LINK--
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Pictet–Spengler reaction. Wikipedia. --INVALID-LINK--
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. --INVALID-LINK--
-
How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. BenchChem. --INVALID-LINK--
-
preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem. --INVALID-LINK--
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. --INVALID-LINK--
-
Exploring Enantioselective Pictet–Spengler Reactions. Wiley Online Library. --INVALID-LINK--
-
Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. --INVALID-LINK--
-
Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Europe PMC. --INVALID-LINK--
-
Coupling method for peptide synthesis at elevated temperatures. Google Patents. --INVALID-LINK--
-
New Trends in Peptide Coupling Reagents. ResearchGate. --INVALID-LINK--
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. --INVALID-LINK--
-
Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc. --INVALID-LINK--
-
minimizing epimerization in reactions involving (R)-4-Chlorophenylglycine. BenchChem. --INVALID-LINK--
-
Preventing epimerization during Hirsutide synthesis. BenchChem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Boc-Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered Boc-amino acids. Our goal is to equip you with the expertise and practical solutions needed to overcome these synthetic hurdles and achieve your target peptide sequences with high fidelity.
Introduction: The Steric Challenge in Boc-SPPS
In solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) strategy remains a powerful tool, particularly for complex and hydrophobic peptides.[][2][3] However, the incorporation of sterically hindered amino acids—such as those with bulky side chains (e.g., Val, Ile), α,α-disubstituted residues (e.g., Aib), or N-methylated backbones—presents a significant kinetic barrier to efficient peptide bond formation.[4][5][6][7][8] This steric hindrance can lead to a cascade of issues including low coupling yields, deletion sequences, and racemization, ultimately compromising the purity and viability of the final peptide product.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles governing these challenging couplings. By understanding the "why" behind a particular strategy, you will be better equipped to troubleshoot and optimize your syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the coupling of sterically hindered Boc-amino acids in a practical, question-and-answer format.
Question 1: My coupling reaction is incomplete, resulting in low yield and deletion sequences. What are the primary causes and how can I fix this?
Answer:
Incomplete coupling is the hallmark challenge with sterically hindered residues. The bulky nature of either the incoming Boc-amino acid or the N-terminal amine on the resin-bound peptide physically obstructs the formation of the tetrahedral intermediate required for amide bond formation.[9]
-
Insufficient Activating Reagent Potency: Standard carbodiimide reagents like DCC or DIC are often too slow and inefficient to overcome significant steric barriers.[6][10]
-
Solution: Upgrade to a more potent in situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[11][12][13] HATU is often considered one of the most powerful due to the formation of a highly reactive OAt-ester intermediate.[10]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and lower propensity for certain side reactions compared to uronium salts.[9][14]
-
Oxyma-Based Reagents: COMU offers coupling efficiency comparable to HATU but with an improved safety profile, as it avoids the potentially explosive HOBt or HOAt byproducts.[12][15]
-
-
-
Suboptimal Reaction Kinetics: Sterically hindered couplings are inherently slow. Standard reaction times may be insufficient for the reaction to proceed to completion.
-
Solution:
-
Extend Reaction Time: Increase the coupling duration from the typical 1-2 hours to 4 hours, or even overnight.[10][12]
-
Increase Temperature: Gentle heating to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[4][12] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving these difficult reactions to completion rapidly.[5][10][12]
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4][10] This is a very common and effective strategy.[10]
-
-
-
Poor Solvation and Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, further masking the N-terminal amine and preventing reagent access.[10] This is particularly problematic with hydrophobic sequences.[16]
-
Solution:
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for complex peptide-resin systems.[10] For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be highly beneficial.[10][17]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.
-
-
Caption: Troubleshooting workflow for low coupling yields.
Question 2: I am observing significant racemization of the coupled amino acid. How can I minimize this side reaction?
Answer:
Racemization is a critical issue that compromises the stereochemical integrity of the final peptide. It occurs during the activation step, where the chiral α-carbon of the amino acid is susceptible to deprotonation and subsequent loss of configuration.[15][18]
-
Activation Method: The formation of highly reactive intermediates can increase the risk of racemization.
-
Solution:
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial.[4][9] These additives form active esters that are less prone to racemization than other activated species. HOAt is particularly effective due to anchimeric assistance from its pyridine nitrogen.[13]
-
Reagent Choice: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[9]
-
-
-
Base Strength and Exposure: The tertiary base used for activation (e.g., DIPEA) can promote racemization. Prolonged exposure to the base increases this risk.
-
Solution:
-
Use a Weaker Base: Consider substituting DIPEA with a less hindered or weaker base like N-methylmorpholine (NMM) or collidine.[9][15]
-
Minimize Pre-activation Time: Reduce the pre-activation time (the time the amino acid, coupling reagent, and base are mixed before adding to the resin) to just 1-5 minutes.[10] This minimizes the lifetime of the highly reactive species in solution.
-
-
| Additive | Relative Efficacy | Key Advantages |
| HOBt | Good | Standard, cost-effective, prevents dehydration of Asn/Gln.[13] |
| HOAt | Excellent | More reactive esters, anchimeric assistance reduces racemization.[13] |
| Oxyma Pure | Excellent | Safer alternative to HOBt/HOAt, high efficiency.[15] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the "best" for hindered amino acids?
There is no single "best" reagent for all situations. HATU and PyAOP are considered among the most efficient because they form highly reactive OAt esters.[10] COMU is an excellent modern alternative with comparable reactivity to HATU and a better safety profile.[12] The optimal choice depends on the specific sequence, the scale of the synthesis, and cost considerations. For extremely difficult couplings, such as α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective, albeit more specialized, strategy.[10][15]
Q2: Can I use Boc-SPPS for N-methylated amino acids?
Yes, but it is particularly challenging due to the increased steric bulk and reduced nucleophilicity of the secondary amine.[5] Standard coupling conditions will often fail. It is almost mandatory to use potent coupling reagents like HATU or COMU, often in combination with extended reaction times or microwave heating.[5]
Q3: My ninhydrin test is negative, but I still see deletion sequences in my final product by mass spectrometry. What is happening?
This phenomenon is known as a "false negative" and can occur with sterically hindered N-terminal residues.[16] The bulky peptide environment can prevent the ninhydrin molecule from accessing the free amine, leading to a negative (or very weak) colorimetric result even when the coupling is incomplete.[16] In such cases, it is prudent to perform a double coupling as a precautionary measure, especially for known difficult sequences.[12]
Q4: How does the Boc strategy compare to the Fmoc strategy for synthesizing peptides with hindered residues?
Both strategies can be successful, but there are key differences.
-
Fmoc Strategy: The milder deprotection conditions (piperidine) are a general advantage.[2][19] However, the uncharged N-terminus after deprotection can be more prone to aggregation in some sequences.
-
Boc Strategy: The strong acid (TFA) used for deprotection protonates the N-terminal amine.[2][20] This positive charge can disrupt interchain hydrogen bonding and reduce aggregation, which can be an advantage for certain hydrophobic or difficult sequences.[2][3] The subsequent in situ neutralization during the coupling step is a key part of this process.[3][20] Ultimately, the Fmoc strategy is more widely used for routine synthesis, but the Boc strategy remains a powerful option for particularly challenging peptides prone to aggregation.[2][16]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of a Sterically Hindered Boc-Amino Acid using HATU
This protocol is designed to maximize the incorporation of a difficult-to-couple residue.
-
Resin Preparation: Swell the peptide-resin (e.g., MBHA resin, 0.1 mmol scale) in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes. Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes. Wash with DMF (5x).
-
First Coupling:
-
In a separate vessel, dissolve the Boc-protected sterically hindered amino acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and HOAt (4 eq., 0.4 mmol) in DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex for 1-2 minutes (pre-activation).[12]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (5x).
-
Second Coupling: Repeat Step 4 (First Coupling) with a fresh solution of activated amino acid. Agitate for an additional 2 hours.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
Monitoring (Optional): A small sample of resin beads can be taken after the first or second coupling and subjected to a Kaiser or ninhydrin test to assess completion.[12]
Protocol 2: Capping Unreacted Amines
If a coupling reaction remains incomplete after troubleshooting, it is essential to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Preparation: After the final coupling attempt and subsequent DMF washes, suspend the resin in DMF.
-
Capping Reaction: Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin.
-
Incubation: Agitate the mixture at room temperature for 30 minutes.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Caption: Decision workflow for coupling and capping steps.
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
- 16. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Technical Support Center: Stability and Handling of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid Under Acidic Conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly concerning the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section directly addresses specific issues that may arise during the acidic deprotection of this compound.
Q1: My Boc deprotection is incomplete, even after following a standard protocol. What are the likely causes and how can I fix it?
Incomplete deprotection is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The cleavage of the Boc group is an acid-catalyzed process, and its efficiency is highly dependent on reaction conditions.[1][2]
Probable Causes & Solutions:
-
Insufficient Acid Stoichiometry or Concentration: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[1][2] A slight deficiency in acid can dramatically slow the reaction.
-
Solution: Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), common conditions range from 20% to 50% (v/v) in a solvent like dichloromethane (DCM).[3] If using HCl, a 4M solution in dioxane is standard.[3][4] For stubborn substrates, using neat TFA is also an option.[5]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many deprotections are complete within 1-2 hours at room temperature, some substrates may require more time.[1][6]
-
Solution: Monitor the reaction's progress every 30-60 minutes using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Continue the reaction until the starting material is fully consumed. Most deprotections are conducted at room temperature, but for sensitive substrates, starting at 0 °C and slowly warming up is a prudent strategy.[1][4]
-
-
Water Contamination: The presence of excessive water in the reaction mixture can hydrolyze the acid and reduce its effective concentration, slowing down the deprotection.
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the experiment.
-
Q2: After my deprotection reaction, I see multiple spots on my TLC plate. What are they?
A "clean" reaction should ideally show the complete disappearance of the starting material spot and the appearance of a single, more polar product spot. Multiple spots indicate a complex mixture.
Interpreting Your TLC Plate:
| Spot Description | Probable Identity | Rationale |
| Higher Rf Spot | Unreacted Starting Material | The Boc-protected compound is less polar and will travel further up the TLC plate. |
| Lower Rf Spot | Desired Deprotected Product | The resulting free amine (or its salt) is more polar and will have a lower Rf value.[3] This spot should stain with ninhydrin. |
| Streaking/Baseline Spot | Amine Salt | The protonated amine salt may streak on the silica plate. Adding a small amount of base (e.g., triethylamine) or acid (e.g., acetic acid) to the mobile phase can improve resolution. |
| Faint Intermediate Spots | Potential Side Products | While less common for this specific molecule, the reactive tert-butyl cation generated during deprotection can alkylate nucleophiles.[7] However, this is more of a concern for peptides with sensitive residues like tryptophan or methionine.[7] |
Q3: How can I be certain that the Boc group has been completely removed?
Visual confirmation by TLC is a good first step, but definitive proof requires spectroscopic analysis.
Validation Techniques:
-
¹H NMR Spectroscopy: This is the most direct method. The complete disappearance of the sharp, large singlet corresponding to the nine protons of the tert-butyl group (typically found around 1.4-1.5 ppm) is conclusive evidence of deprotection.[2]
-
Thin-Layer Chromatography (TLC): As detailed above, the disappearance of the starting material spot and the appearance of a new, lower Rf spot that is ninhydrin-positive confirms the reaction has proceeded.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction's progress. The Boc-protected starting material is significantly less polar than the deprotected amine and will have a longer retention time on a reverse-phase column.[2][3] Monitoring the consumption of the starting material peak and the growth of the product peak confirms the conversion.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the stability and chemistry of this compound.
Q1: What is the chemical mechanism for Boc deprotection under acidic conditions?
The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds in three main steps.[1][8]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[5][8]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage. This generates a stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[1][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][8] The newly liberated amine is then protonated by the excess acid in the medium to form an amine salt (e.g., a trifluoroacetate salt).[1]
Q2: What are the standard reaction conditions for removing the Boc group?
While conditions should always be optimized for a specific substrate, the following are well-established starting points for deprotection.
| Reagent | Concentration | Solvent | Temperature | Typical Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 2 h | [3][9] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 0 °C to Room Temp | 30 min - 2 h | [3][4] |
| Trifluoroacetic Acid (TFA) | 95% | Water (5%) | Room Temp | 1 h - 4 h | [1] |
Q3: Is the morpholine ring itself stable to strong acids like TFA?
Yes. The morpholine ring is a saturated heterocyclic ether and is generally stable under the standard acidic conditions used for Boc deprotection. The chemical lability of this compound in acid is overwhelmingly due to the Boc group, which is specifically designed to be removed under these conditions.[10]
Q4: Do I need to use a "scavenger" during the deprotection of this molecule?
For this compound itself, scavengers are generally not required. Scavengers are added to trap the reactive tert-butyl cation that is generated during deprotection.[7] This is critical in peptide synthesis when sensitive amino acid residues with nucleophilic side chains (like Tryptophan, Methionine, or Cysteine) are present, as they can be irreversibly alkylated by the cation.[7] Since the morpholine structure lacks such highly nucleophilic sites, side reactions from the tert-butyl cation are not a primary concern.
Q5: What is the final state of my product immediately after deprotection with TFA?
After complete deprotection using an acid like TFA, the product exists as its corresponding ammonium salt—in this case, (R)-morpholine-2-carboxylic acid trifluoroacetate.[1][8] The nitrogen atom of the morpholine ring is protonated. To obtain the neutral "free amine," a basic aqueous workup (e.g., washing with a solution of sodium bicarbonate) is required to neutralize the salt.[9]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling (Optional): For sensitive substrates or to better control the reaction, cool the solution to 0 °C using an ice bath.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% TFA (v/v). Caution: This is an exothermic reaction. Add the acid dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.[1]
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the residue with DCM or toluene two to three times.[1] The resulting product is the TFA salt and can often be used directly in the next step or subjected to an aqueous workup (Protocol 3) to yield the free amine.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, apply three spots to the line:
-
SM: A solution of your starting material.
-
CO: A co-spot containing both the starting material and the reaction mixture.
-
RM: A small aliquot from your reaction mixture.
-
-
Elution: Develop the plate in a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and then stain with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot that turns purple/blue with ninhydrin indicates the formation of the deprotected amine.[3]
Protocol 3: Aqueous Workup for Isolation of the Free Amine
-
Dissolution: After removing the TFA and solvent (Protocol 1, Step 6), dissolve the crude residue in DCM or ethyl acetate.
-
Neutralization: Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly until CO₂ evolution ceases.[9]
-
Extraction: Separate the organic layer. Wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the neutral, deprotected (R)-morpholine-2-carboxylic acid.[1]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
troubleshooting low coupling efficiency with carbodiimide reagents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbodiimide-mediated coupling. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of using reagents like EDC (EDAC) and DCC. We will move beyond simple protocols to explore the "why" behind common failures, empowering you to troubleshoot effectively and achieve optimal coupling efficiency.
Introduction: The Carbodiimide Conundrum
Carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC), are powerful zero-length crosslinkers that facilitate the formation of amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). While indispensable for bioconjugation, peptide synthesis, and surface immobilization, the reaction is notoriously sensitive to experimental conditions. Low or inconsistent yields are common hurdles. This guide will serve as your primary resource for diagnosing and resolving these issues.
Core Principles: Understanding the Mechanism
Successful troubleshooting begins with a firm grasp of the reaction mechanism. Carbodiimide coupling is a two-step process. First, the carbodiimide activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, regenerating the carbodiimide as a soluble urea byproduct.
However, the O-acylisourea intermediate is unstable, particularly in aqueous solutions, and susceptible to hydrolysis back to the original carboxylate, rendering it inactive. It can also rearrange into a stable N-acylurea, a common and irreversible side reaction that terminates the coupling process. To mitigate these issues, an amine-reactive catalyst such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. This semi-stable intermediate is less prone to hydrolysis and efficiently reacts with the amine to form the desired amide bond.
Figure 1: Carbodiimide reaction mechanism, including the optional NHS-ester stabilization pathway and common side reactions.
Troubleshooting FAQs
Here we address specific issues encountered during carbodiimide coupling reactions.
Q1: My coupling yield is very low or non-existent. What are the most likely causes?
This is the most common issue and can stem from several factors. A logical troubleshooting workflow is essential.
Figure 2: A logical workflow for troubleshooting low coupling efficiency.
In-depth Analysis:
-
Reagent Integrity: EDC is highly sensitive to moisture and will hydrolyze upon exposure to humidity, rendering it inactive. Always use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature (typically -20°C). When preparing to use, allow the vial to warm to room temperature before opening to prevent water condensation.
-
Reaction pH: The pH is a critical parameter. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-5.5). However, the subsequent coupling of the NHS-ester to the primary amine is favored at a more physiological pH (7.0-8.0). A common and effective strategy is a two-step, two-pH reaction.
-
Buffer Choice: The choice of buffer is non-negotiable. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with your substrate and quench the reaction. Use non-interfering buffers such as MES for the activation step and PBS or HEPES for the coupling step.
-
Stoichiometry: A molar excess of EDC and NHS over the carboxyl-containing molecule is typically required to drive the reaction forward. The optimal ratio depends on the specific reactants and may require empirical optimization.
Table 1: Recommended Buffer Systems for Carbodiimide Chemistry
| Buffer Component | Functional Group | Recommendation | Rationale |
| MES | N/A | Highly Recommended for activation | No interfering groups; pKa ~6.1 is ideal for the pH 4.5-5.5 range. |
| HEPES | N/A | Highly Recommended for coupling | No interfering groups; pKa ~7.5 is ideal for the pH 7.0-8.0 range. |
| PBS | Phosphate | Acceptable for coupling | Contains no primary amines or carboxylates. |
| Tris | Primary Amine | Avoid | Competes with the amine on your molecule of interest. |
| Glycine | Primary Amine | Avoid (unless used as a quencher) | Competes with the amine on your molecule of interest. |
| Acetate/Citrate | Carboxylate | Avoid | Competes with the carboxyl group on your molecule of interest. |
Q2: I am seeing significant protein precipitation or aggregation after adding EDC. Why is this happening?
This issue often arises from intramolecular or intermolecular crosslinking, especially with proteins that have numerous surface-exposed carboxyl groups (aspartic and glutamic acid) and amine groups (lysine).
Causality: When EDC is added, it activates many carboxyl groups simultaneously. If the concentration of the protein is high, these activated carboxyls can react with amines on neighboring protein molecules, leading to aggregation and precipitation, rather than with your intended target amine.
Solutions:
-
Reduce Protein Concentration: Lowering the concentration of the protein can favor intramolecular reactions or reactions with your target molecule over intermolecular crosslinking.
-
Optimize Stoichiometry: Use the lowest effective molar excess of EDC. A very high excess can lead to over-activation and subsequent aggregation. Start with a 2- to 10-fold molar excess of EDC/NHS over the protein.
-
Two-Step Crosslinking: This is the most robust solution. First, activate your carboxyl-containing molecule in the absence of the amine-containing molecule. Then, quench or remove the excess EDC and add the amine-containing molecule. This prevents the EDC from directly crosslinking your amine-containing protein if it also has carboxyl groups.
Protocols for Success
Protocol 1: General Two-Step EDC/NHS Coupling
This protocol is optimized to maximize efficiency and minimize side reactions.
Materials:
-
Activation Buffer: MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4
-
Quenching Solution: Hydroxylamine or Glycine (e.g., 1 M, pH 8.0)
-
EDC and Sulfo-NHS (or NHS)
-
Molecule with carboxyl group ("Molecule-COOH")
-
Molecule with primary amine group ("Molecule-NH2")
-
Desalting column (for EDC removal)
Procedure:
-
Preparation: Dissolve Molecule-COOH in ice-cold Activation Buffer.
-
Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in high-purity, cold water or Activation Buffer. Prepare a 10-fold molar excess of each relative to Molecule-COOH.
-
Activation Step: Add the EDC and Sulfo-NHS solutions to the Molecule-COOH solution. Incubate for 15-30 minutes at room temperature or 1 hour on ice.
-
EDC Removal (Crucial for preventing aggregation): Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This removes excess EDC and byproducts while exchanging the buffer.
-
Coupling Step: Add the desalted, activated Molecule-COOH to your Molecule-NH2 (dissolved in Coupling Buffer).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 10-50 mM to quench any remaining active NHS-esters. Incubate for 15 minutes.
-
Purification: Purify your final conjugate using appropriate chromatographic methods (e.g., size exclusion, ion exchange) to remove unreacted molecules and byproducts.
Validation & Comparative
A Comparative Guide to (R)- and (S)-Boc-morpholine-2-carboxylic Acid in Stereocontrolled Synthesis
Introduction: The Strategic Importance of Chiral Morpholine Scaffolds
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2][3] Its frequent appearance in a wide array of FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[3][4] The morpholine moiety can act as a bioisosteric replacement for other rings like piperazine or piperidine, offering a unique combination of a hydrogen bond acceptor (oxygen) and a non-basic nitrogen when acylated or, as in this case, protected.[4][5]
However, the true power of this scaffold in drug design is realized when chirality is introduced. The stereochemical configuration of a drug candidate is paramount, as enantiomers often exhibit vastly different pharmacological activities, potencies, and toxicity profiles. This guide provides an in-depth comparison of two critical chiral building blocks: (R)- and (S)-tert-butoxycarbonyl (Boc)-morpholine-2-carboxylic acid. We will delve into their synthesis, comparative applications, and the underlying chemical logic that dictates the choice of one enantiomer over the other, providing researchers with the insights needed to strategically incorporate these synthons into their drug discovery programs.
Enantioselective Synthesis: Accessing the Chiral Building Blocks
The utility of (R)- and (S)-Boc-morpholine-2-carboxylic acid hinges on their availability in high enantiopurity. Two primary strategies dominate their synthesis: asymmetric synthesis from a chiral pool and kinetic resolution of a racemate.
-
Asymmetric Synthesis from the Chiral Pool : This bottom-up approach builds the chiral morpholine ring from a readily available, enantiopure starting material. A common and efficient method employs enantiomeric epichlorohydrin. For instance, a concise synthesis of (S)-N-Boc-morpholine-2-carboxylic acid can be achieved starting from (R)-epichlorohydrin, ensuring that the desired stereocenter is set from the outset.[6][7] This method offers excellent control over the absolute stereochemistry of the final product.
-
Enzyme-Catalyzed Kinetic Resolution : This "top-down" approach begins with a racemic mixture of a morpholine derivative, which is then subjected to a highly selective enzyme. A landmark study by Fish et al. demonstrated a highly efficient kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. Subsequent chemical steps then convert these separated enantiomers into the desired (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, both with excellent enantiomeric excess (>99% ee). This method is particularly valuable as it provides access to both enantiomers from a single racemic precursor.
Comparative Applications in Synthesis: A Matter of Stereochemical Destiny
The choice between the (R)- and (S)-enantiomers is not a matter of superior reactivity but is dictated entirely by the desired absolute stereochemistry of the final target molecule. These building blocks are chiral synthons, meaning their inherent stereochemistry is transferred to the product. Using the wrong enantiomer will result in the synthesis of a different diastereomer or enantiomer of the target, which will almost certainly have a different, likely inactive, biological profile.
Case Study: Synthesis of Reboxetine Analogs
A compelling illustration of this principle is the synthesis of analogs of Reboxetine, a selective noradrenaline reuptake inhibitor used in the treatment of depression. The biologically most active form is the (+)-(S,S)-enantiomer, known as Esreboxetine.
To synthesize novel, homochiral analogs for preclinical evaluation, chemists require the correspondingly pure morpholine building blocks.
-
The synthesis of an (R,R) -reboxetine analog necessitates the use of (R)-N-Boc-morpholine-2-carboxylic acid as the starting material.
-
Conversely, the synthesis of the enantiomeric (S,S) -analog requires (S)-N-Boc-morpholine-2-carboxylic acid .
In this context, the (R)- and (S)-acids are not interchangeable; they are the specific keys to unlocking two distinct, enantiomeric final products. The synthetic sequence involves coupling the chiral morpholine acid with a second chiral fragment, and the stereochemistry of both pieces determines the final configuration.
Role as Constrained Amino Acid Surrogates in Peptidomimetics
(R)- and (S)-Boc-morpholine-2-carboxylic acid are classified as non-natural, constrained amino acids. The Boc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), making these molecules directly compatible with standard automated synthesis protocols.[8][9][]
When incorporated into a peptide sequence, the rigid morpholine ring restricts the conformational flexibility of the peptide backbone. This can be used to:
-
Induce specific secondary structures, such as β-turns.
-
Enhance metabolic stability by protecting nearby peptide bonds from enzymatic degradation.
-
Improve cell permeability and other pharmacokinetic properties.[2]
The stereochemistry at the 2-position is critical. It dictates the spatial orientation of the carboxylic acid group and, consequently, the direction in which the growing peptide chain will be extended. The (R) vs. (S) configuration directly influences the three-dimensional shape of the final peptidomimetic, which in turn governs its ability to bind to its biological target (e.g., a receptor or enzyme active site).
Comparative Data Summary
| Property | (R)-Boc-morpholine-2-carboxylic acid | (S)-Boc-morpholine-2-carboxylic acid |
| Synonyms | (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid[11] | (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid |
| CAS Number | 884512-77-0[11] | 1072553-62-0 |
| Molecular Formula | C₁₀H₁₇NO₅[12] | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol [11][12] | 231.25 g/mol |
| Primary Synthetic Use | Precursor for target molecules requiring an (R)-configured morpholine-2-carboxamide moiety. | Precursor for target molecules requiring an (S)-configured morpholine-2-carboxamide moiety. |
| Typical Application | Synthesis of (R,R)-diastereomers of bioactive compounds like reboxetine analogs. | Synthesis of (S,S)-diastereomers, including precursors for Esreboxetine. |
Experimental Protocols
The following protocols are adapted from validated literature procedures and represent best practices in the field.
Protocol 1: Enzymatic Kinetic Resolution of (±)-n-butyl 4-benzylmorpholine-2-carboxylate
This protocol is a self-validating system as it yields both enantiomers, allowing for their subsequent conversion to the respective (R)- and (S)-Boc-protected acids.
Materials:
-
(±)-n-butyl 4-benzylmorpholine-2-carboxylate
-
Candida rugosa lipase (Type VII, ≥700 unit/mg)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of racemic ester (1.0 eq) in toluene and phosphate buffer (1:1), add Candida rugosa lipase (0.5 wt eq).
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by HPLC or TLC to ~50% conversion.
-
Filter the reaction mixture through celite to remove the enzyme, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Isolation of Unreacted (R)-Ester: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄. Filter and concentrate under reduced pressure to yield the unreacted (R)-ester, which can be purified by chromatography.
-
Isolation of Hydrolyzed (S)-Acid: Acidify the aqueous layer from step 4 to pH 2-3 with 1M HCl. Extract with ethyl acetate (3x). Combine these organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude (S)-acid.
The isolated (R)-ester can be hydrolyzed to the (R)-acid, and both acids can then be N-Boc protected using standard procedures.
Protocol 2: General N-Boc Deprotection
This protocol is essential for the final step in many synthetic sequences after the morpholine scaffold has been incorporated.
Materials:
-
N-Boc protected morpholine-containing compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine product.
Conclusion
(R)- and (S)-Boc-morpholine-2-carboxylic acid are powerful, high-value building blocks in modern organic synthesis and drug discovery. They are not interchangeable reagents but rather stereochemically distinct synthons. The decision to use one over the other is a critical, deliberate choice driven by the absolute stereochemical requirements of the final bioactive target molecule. Their synthesis via either asymmetric routes or enzymatic resolution provides reliable access to enantiopure material, and their compatibility with standard peptide synthesis protocols ensures their broad utility. Understanding the stereochemical implications of their use is fundamental to harnessing their full potential in the rational design of next-generation therapeutics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynth.com [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
A Comparative Guide to the Metabolic Stability of Morpholine and Piperidine Scaffolds in Drug Design
In the intricate landscape of drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Among the most prevalent heterocyclic rings in medicinal chemistry are the six-membered saturated heterocycles, morpholine and piperidine. While structurally analogous, the simple substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to their physicochemical properties, most notably their metabolic stability. This guide offers an in-depth, objective comparison of the metabolic fate of these two critical scaffolds, providing experimental context and actionable insights for researchers in drug development.
The Critical Role of Metabolic Stability
A drug's metabolic stability is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized often suffer from short duration of action and high clearance, necessitating more frequent or higher doses, which can lead to undesirable side effects. Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, a deep understanding of a scaffold's metabolic liabilities is paramount for rational drug design.
Morpholine vs. Piperidine: A Tale of Two Rings
The metabolic disposition of morpholine and piperidine rings is primarily governed by their inherent electronic and structural features. The presence of the electron-withdrawing oxygen atom in the morpholine ring renders it generally more resistant to metabolic degradation compared to the piperidine ring. This fundamental difference dictates the distinct metabolic pathways these two scaffolds typically undergo.
The Metabolic Profile of the Morpholine Scaffold
The morpholine ring is widely regarded as a metabolically robust scaffold. The electronegative oxygen atom reduces the basicity of the nitrogen atom and decreases the electron density of the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, it is not metabolically inert. The primary metabolic transformations observed for morpholine-containing compounds include:
-
Oxidative N-dealkylation: This involves the cleavage of the bond between the nitrogen atom and its substituent.
-
Ring Oxidation: Hydroxylation can occur at positions alpha or beta to the nitrogen or oxygen, which may subsequently lead to ring opening.
-
N-oxidation: The nitrogen atom can be directly oxidized to form an N-oxide metabolite.
The overall slower metabolism of the morpholine ring often translates to a longer in vivo half-life and improved bioavailability for drugs incorporating this scaffold.
The Metabolic Vulnerabilities of the Piperidine Scaffold
In contrast to morpholine, the piperidine ring is more prone to a variety of metabolic reactions, often resulting in more rapid clearance of the parent drug. The key metabolic pathways for piperidine-containing compounds are:
-
N-dealkylation: This is a very common metabolic route for many piperidine drugs, frequently catalyzed by CYP3A4.
-
Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen is a major metabolic pathway, often leading to the formation of a stable lactam metabolite.
-
Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring, resulting in linear metabolites.
-
N-oxidation: Similar to morpholine, the nitrogen atom can undergo oxidation.
-
Ring Contraction: In some instances, the piperidine ring can undergo rearrangement to form a pyrrolidine derivative.
The increased susceptibility of the piperidine ring to metabolism often presents a challenge in drug design, requiring careful structural modifications to mitigate these liabilities.
Visualizing the Metabolic Pathways
To better illustrate the distinct metabolic fates of these two scaffolds, the following diagrams outline their primary transformation routes.
Caption: Major metabolic pathways of the morpholine scaffold.
Caption: Common metabolic pathways of the piperidine scaffold.
Experimental Assessment of Metabolic Stability: A Practical Guide
The metabolic stability of a drug candidate is typically assessed using in vitro methods, which provide a reliable and cost-effective means of predicting in vivo clearance. The most common approaches involve incubating the compound with liver microsomes or hepatocytes.
In Vitro Liver Microsomal Stability Assay: A Step-by-Step Protocol
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, which are a rich source of CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a stable compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Procedure:
-
Prepare the incubation mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound to achieve the desired final concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time course sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard. The "0-minute" time point serves as the initial concentration control.
-
Protein precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Quantitative Comparison: Morpholine vs. Piperidine Analogs
The following table provides illustrative data from a simulated head-to-head microsomal stability assay, highlighting the typical differences observed between a hypothetical set of morpholine and piperidine analogs.
| Scaffold | Analog | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Morpholine | Analog A | > 60 | < 10 |
| Analog B | 45 | 15.4 | |
| Piperidine | Analog C | 12 | 57.8 |
| Analog D | 5 | 138.6 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability.
As the data suggests, morpholine-containing compounds generally exhibit longer half-lives and lower intrinsic clearance values compared to their piperidine counterparts, underscoring the enhanced metabolic stability of the morpholine scaffold.
Strategic Implications for Drug Design
The choice between a morpholine and a piperidine scaffold has significant consequences for a drug candidate's pharmacokinetic properties.
-
Improving Metabolic Stability: The bioisosteric replacement of a piperidine ring with a morpholine is a well-established strategy to enhance metabolic stability and prolong a drug's half-life. This approach can be particularly beneficial for compounds that suffer from rapid clearance due to piperidine metabolism.
-
Modulating Physicochemical Properties: Beyond metabolic stability, the introduction of a morpholine ring can also improve aqueous solubility and other physicochemical properties, which can positively impact a drug's overall developability.
-
Structure-Activity Relationship (SAR) Considerations: While improving metabolic stability is often a primary goal, it is crucial to consider the impact of scaffold hopping on the compound's potency and selectivity for its biological target. The geometric and electronic differences between morpholine and piperidine can alter key interactions within the binding pocket.
Conclusion
The metabolic stability of a drug candidate is a critical parameter that must be carefully optimized during the drug discovery process. The morpholine scaffold, with its inherent resistance to metabolic degradation, offers a clear advantage over the more labile piperidine ring. By understanding the distinct metabolic pathways of these two ubiquitous heterocycles and employing robust in vitro assays for their evaluation, medicinal chemists can make more informed decisions in the design of new therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.
biological activity of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives
A Comparative Guide to the Biological Activity of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid Derivatives and Related Structures
The morpholine ring, a simple six-membered heterocycle, is a cornerstone in modern medicinal chemistry, lauded for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its prevalence in numerous FDA-approved drugs is a testament to its status as a "privileged structure." This guide delves into the biological significance of this scaffold, with a particular focus on derivatives of this compound and their role in the development of potent and selective enzyme inhibitors. We will explore the structure-activity relationships of morpholine-containing compounds, comparing their performance as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in oncology.
The Rationale for Morpholine in Drug Design
The utility of the morpholine moiety stems from several key features. Its saturated, non-planar structure can introduce three-dimensionality to a molecule, which can be crucial for optimal binding to the active site of a target protein. The presence of the oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions with amino acid residues. Furthermore, the morpholine ring is generally metabolically stable and can improve the aqueous solubility of a compound, both desirable properties for a drug candidate.
This compound, in particular, serves as a versatile chiral building block. The Boc-protecting group allows for selective chemical modifications at the carboxylic acid functionality, enabling the synthesis of a diverse library of derivatives, such as amides and esters. The defined stereochemistry at the C2 position is critical for creating compounds that can interact specifically with the often-asymmetric binding pockets of enzymes.[2]
Comparative Analysis of Morpholine-Containing PI3Kα Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making PI3Kα a prime target for anticancer drug development.[3] Several potent PI3K inhibitors incorporate the morpholine scaffold, highlighting its importance in achieving high affinity and selectivity.
Here, we compare two such inhibitors: BKM-120 (Buparlisib) , a well-characterized pan-class I PI3K inhibitor that has been extensively studied in clinical trials, and Compound 17p , a more recently developed 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.
| Compound | Structure | PI3Kα IC50 (nM) | Selectivity Profile | Reference |
| BKM-120 (Buparlisib) | 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine | 44.6 ± 3.6 | Pan-Class I PI3K inhibitor | [3] |
| Compound 17p | 2,4-dimorpholino-5-(pyridin-2-yl)pyrimidine-5-carbonitrile | 31.8 ± 4.1 | Potent against PI3Kα and PI3Kδ | [3] |
Analysis of Biological Activity:
As the data indicates, both BKM-120 and Compound 17p exhibit potent inhibition of PI3Kα in the nanomolar range.[3] Compound 17p demonstrates a slightly lower IC50 value for PI3Kα compared to BKM-120, suggesting a comparable or potentially superior inhibitory activity against this specific isoform.[3] The structure-activity relationship (SAR) studies of these compounds reveal the critical role of the morpholine moieties. In the case of BKM-120, the two morpholine groups are key for its potent activity.[4] Similarly, for Compound 17p, the 2,4-dimorpholino substitution on the pyrimidine ring is a crucial pharmacophore for PI3K inhibition.[3]
The development of Compound 17p, with its distinct pyrimidine-5-carbonitrile core, showcases the ongoing efforts to fine-tune the morpholine scaffold to achieve not only high potency but also desirable selectivity profiles. While BKM-120 is a pan-inhibitor of class I PI3Ks, Compound 17p shows significant activity against both PI3Kα and PI3Kδ, which could be advantageous in certain cancer types where both isoforms play a role.[3]
Experimental Workflows and Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key assays used to evaluate the biological activity of these morpholine derivatives.
Synthesis of Morpholine-Containing Scaffolds
The synthesis of complex morpholine derivatives like Compound 17p typically involves a multi-step process. A common strategy is the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine core with morpholine, followed by a Suzuki coupling to introduce further diversity.
Caption: General synthetic workflow for 2,4-dimorpholinopyrimidine derivatives.
Step-by-Step Protocol for Synthesis of a 2,4-Dimorpholinopyrimidine Derivative (General Procedure):
-
Step 1: First Morpholine Substitution: To a solution of 2,4,6-trichloropyrimidine in an appropriate solvent (e.g., acetone), add one equivalent of morpholine and a base (e.g., triethylamine) at a reduced temperature (-20 °C). Stir the reaction mixture for a specified time to allow for the selective substitution of one chlorine atom.
-
Step 2: Second Morpholine Substitution: To the reaction mixture from Step 1, add a second equivalent of morpholine and a different base (e.g., DIPEA) and heat the reaction (e.g., to 60°C) to facilitate the substitution of a second chlorine atom, yielding a 2-chloro-4,6-dimorpholinopyrimidine intermediate.[3]
-
Step 3: Suzuki Coupling: The resulting intermediate is then subjected to a Suzuki coupling reaction with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)2Cl2) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., DME/water) at elevated temperature (e.g., 90°C) to yield the final product.[3]
-
Purification: The final compound is purified using standard techniques such as column chromatography.
In Vitro PI3Kα Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
References
- 1. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a cornerstone in the design of numerous clinically successful drugs. Its prevalence is not accidental; the morpholine moiety imparts a unique and advantageous combination of physicochemical and pharmacological properties. It can enhance aqueous solubility, act as a hydrogen bond acceptor, and modulate the basicity of a molecule, all of which are critical for favorable pharmacokinetics and potent target engagement.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine-containing compounds across three distinct therapeutic areas: oncology, infectious disease, and central nervous system (CNS) disorders. We will dissect the nuanced roles of the morpholine ring, compare its performance with viable alternatives, and provide the experimental frameworks necessary to validate these findings.
The Morpholine Advantage in Kinase Inhibition: The Case of Gefitinib
The morpholine ring is a recurring motif in the realm of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, serves as an exemplary case study. The morpholine-ethoxy side chain at the 6-position of the quinazoline core is a critical pharmacophore, contributing significantly to the drug's potency and overall profile.
Structure-Activity Relationship of Gefitinib Analogues
The SAR of gefitinib and its analogues reveals a delicate interplay between the morpholine ring and the quinazoline scaffold. Modifications to this region have profound effects on inhibitory activity.
-
The Role of the Morpholine Oxygen: The oxygen atom of the morpholine ring is not merely a passive solubilizing group. It often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. In the case of PI3K/mTOR inhibitors, the morpholine oxygen can form a hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[3]
-
Substitution on the Quinazoline Core: The positioning of the morpholine-containing side chain on the quinazoline ring is paramount. Studies on gefitinib analogues have shown that shifting the morpholine-alkoxy group from the 6- to the 7-position can alter the activity profile.[2] Furthermore, the replacement of the terminal benzene ring with a benzothiophene moiety has been shown to increase cytotoxicity in some cancer cell lines.[2]
| Compound/Analogue | Modification | Target/Cell Line | Activity (IC50) | Reference |
| Gefitinib | Parent Compound | EGFR | 3.22 nM | [4] |
| Analogue 13 (Zhang et al.) | 6-position side chain modification | EGFR | 5.06 nM | [4] |
| Gefitinib Analogue (Wu et al.) | Benzene ring replaced with benzothiophene | Various cancer cell lines | Improved cytotoxicity vs. Gefitinib | [2] |
| Compound 15 (Wu et al.) | Side chain at position 7 | HER-2 Kinase | 2.29 µM | [2] |
| Compound 17 (Wu et al.) | Side chain at position 7 | HER-2 Kinase | 1.32 µM | [2] |
Bioisosteric Replacement of the Morpholine Ring
To further understand the contribution of the morpholine moiety, researchers have explored its replacement with various bioisosteres. This strategy aims to retain or improve upon the desirable properties of the morpholine ring while potentially addressing liabilities such as metabolic instability.[1][5]
-
Piperazine and Dimethylamine: In some quinazoline-based EGFR inhibitors, replacing the morpholine with a piperazine or dimethylamine group has been shown to conserve biological activity.[4]
-
Pyran Analogues: In the context of mTOR inhibitors, 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been investigated as morpholine isosteres. A THP-substituted triazine derivative demonstrated potent and selective mTOR kinase inhibition with high metabolic stability.[6]
The choice of a bioisostere is a strategic decision in drug design, aiming to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[7]
Experimental Protocol: PI3K Kinase Activity Assay
To quantitatively assess the inhibitory potential of gefitinib analogues and their bioisosteric replacements on PI3K, a key downstream effector of EGFR signaling, a biochemical kinase assay is employed.
Principle: This assay measures the amount of ATP consumed by the PI3K enzyme during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). A common method involves a luminescence-based readout where the remaining ATP is converted into a light signal.
Step-by-Step Methodology: [8]
-
Reagent Preparation:
-
Prepare a PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Prepare a lipid substrate mixture containing PIP2.
-
Dilute the PI3K enzyme to the desired concentration in the reaction buffer/lipid substrate mixture.
-
Prepare serial dilutions of the test inhibitor (e.g., gefitinib analogue) in a suitable solvent like DMSO.
-
Prepare an ATP solution (e.g., 250µM).
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to deplete the remaining ATP.
-
Add a second reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Morpholine Moiety in Antibacterial Agents: The Linezolid Story
Linezolid, the first clinically approved oxazolidinone antibiotic, is a testament to the versatility of the morpholine scaffold in targeting bacterial pathogens. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The N-morpholino group is a key structural feature that contributes to its antibacterial activity and pharmacokinetic profile.
Structure-Activity Relationship of Linezolid Analogues
The SAR of linezolid and its derivatives has been extensively studied, revealing the critical role of the morpholine ring and other structural elements.
-
The C-5 Position of the Oxazolidinone Ring: The C-5 acylaminomethyl moiety is crucial for antibacterial activity. Studies have shown that smaller, non-polar fragments at this position are well-tolerated, while larger and more polar substituents lead to a decrease in activity.[9]
-
The N-Aryl Substituent: The nature of the aryl ring attached to the oxazolidinone nitrogen also influences activity. A 3-fluorophenyl group, as seen in linezolid, is optimal for potent antibacterial action.
-
Modifications to the Morpholine Ring: While the morpholine ring itself is generally conserved in potent analogues, its replacement can lead to significant changes in activity.
| Compound/Analogue | Modification | Target Organism | Activity (MIC in µg/mL) | Reference |
| Linezolid | Parent Compound | S. aureus | 1 | [10] |
| Analogue 10f | Urea moiety at C-5 side chain | S. aureus | 1 | [10] |
| Analogue 2b | Bromomethyl thiazole at C-5 | S. aureus | 16-32 | [3] |
| Analogue 2g | Unsubstituted thiazole at C-5 | S. aureus | 16 | [3] |
| Analogue 2i | Thiophene at C-5 | S. aureus | 8-16 | [3] |
Comparison with Non-Morpholine Containing Protein Synthesis Inhibitors
While linezolid's unique mechanism of action sets it apart, a comparison with other protein synthesis inhibitors highlights the advantages conferred by the morpholine moiety. Macrolides and tetracyclines, for instance, often face challenges with bacterial resistance mechanisms like efflux pumps. The physicochemical properties imparted by the morpholine ring in linezolid can contribute to better cell penetration and reduced susceptibility to certain efflux systems.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the gold standard for determining the in vitro activity of an antibacterial agent. The broth microdilution method is a widely used and reliable technique for MIC determination.[11]
Principle: This method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Step-by-Step Methodology: [12][13]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., linezolid analogue) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (or other appropriate broth) to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the antimicrobial dilutions and a growth control well without the drug) with the standardized bacterial suspension.
-
Include a sterility control well containing only uninoculated broth.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The Role of Morpholine in CNS-Acting Drugs: The Example of Reboxetine
The morpholine scaffold is also a key player in the development of drugs targeting the central nervous system. Its ability to modulate physicochemical properties is particularly valuable for achieving the requisite blood-brain barrier permeability.[11] Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), exemplifies the successful incorporation of the morpholine ring in a CNS-active drug.[14]
Structure-Activity Relationship of Reboxetine Analogues
The SAR of reboxetine and its analogues underscores the importance of the morpholine ring and its stereochemistry for potent and selective inhibition of the norepinephrine transporter (NET).
-
Stereochemistry: Reboxetine has two chiral centers, and its activity resides primarily in the (S,S)-enantiomer, which exhibits a 130-fold higher affinity for hNET than the (R,R)-enantiomer.[15]
-
Ring Components: The overall structure of reboxetine can be dissected into distinct ring components, each of which can be optimized to enhance NRI potency and selectivity against other monoamine transporters.[16] The morpholine ring itself is a critical component of this pharmacophore.
| Compound | Target | Affinity (Ki) | Reference |
| (S,S)-Reboxetine | hNET | High | [15] |
| (R,R)-Reboxetine | hNET | Low | [15] |
| Desipramine | NET | High | [14] |
Comparison with Tricyclic Antidepressants
Prior to the advent of selective NRIs like reboxetine, tricyclic antidepressants (TCAs) such as desipramine and imipramine were commonly used. While effective, TCAs often exhibit a broad pharmacological profile, interacting with muscarinic, histaminergic, and adrenergic receptors, which leads to a range of undesirable side effects.[14] Reboxetine's more selective profile, in part attributable to its unique morpholine-containing structure, offers an improved tolerability profile.[17]
Experimental Protocol: Norepinephrine Transporter Binding Assay
To determine the affinity of compounds like reboxetine for the norepinephrine transporter, a radioligand binding assay is a standard and robust method.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]nisoxetine) for binding to the norepinephrine transporter, typically expressed in cell membranes.
Step-by-Step Methodology: [18]
-
Preparation of Cell Membranes:
-
Use a stable cell line (e.g., HEK-293 or CHO cells) engineered to express the human norepinephrine transporter (hNET).
-
Homogenize the cells in an ice-cold assay buffer and prepare a membrane fraction by centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (e.g., [³H]nisoxetine), and the diluted membrane suspension.
-
Non-specific Binding: Add a high concentration of a known NET inhibitor (e.g., desipramine), the radioligand, and the membrane suspension.
-
Competitive Binding: Add varying concentrations of the test compound (e.g., reboxetine analogue), the radioligand, and the membrane suspension.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Experimental workflows for key assays.
Caption: The central role of the morpholine scaffold.
Conclusion
The morpholine ring is a powerful tool in the medicinal chemist's armamentarium. Its judicious incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As demonstrated through the case studies of gefitinib, linezolid, and reboxetine, the structure-activity relationships of morpholine-containing compounds are nuanced and target-dependent. A thorough understanding of these SAR principles, coupled with robust experimental validation, is essential for the successful design and development of the next generation of therapeutics. The continued exploration of morpholine bioisosteres will undoubtedly open new avenues for innovation, further solidifying the status of the morpholine scaffold as a truly privileged structure in drug discovery.
References
- 1. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids
In the intricate process of peptide synthesis, the formation of the amide bond is the cornerstone. However, when encountering sterically hindered amino acids—such as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) or amino acids with bulky side chains like Valine or Isoleucine—standard coupling protocols often falter. These challenges manifest as sluggish reaction kinetics, incomplete conversions, and a significant risk of epimerization, compromising the integrity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental insights and data to inform your selection process for these demanding synthetic targets.
The Mechanistic Challenge of Steric Hindrance
The core of the problem lies in the steric shields surrounding both the amine and the carboxylic acid functionalities. Bulky side chains obstruct the nucleophilic attack of the amine on the activated carboxylic acid, slowing the rate of the desired amide bond formation. This delay provides a window for side reactions to occur, most notably the racemization of the activated amino acid through the formation of an oxazolone intermediate. Consequently, the ideal coupling reagent for a hindered system must be highly reactive to accelerate the coupling reaction, yet sufficiently selective to minimize racemization.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for successfully navigating the challenges of hindered amino acid incorporation. The following sections provide a detailed comparison of several classes of reagents, supported by experimental data.
Onium Salts: The Gold Standard
Uronium and phosphonium salts have become the reagents of choice for many challenging coupling reactions due to their high reactivity and relative stability.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU's efficacy stems from the formation of a highly reactive HOBt ester. The presence of the electron-withdrawing pyridyl group enhances the leaving group ability of the resulting active ester, accelerating the aminolysis step.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU often provides comparable results. The 6-chloro substituent on the benzotriazole ring enhances the reactivity of the active ester compared to its non-halogenated counterpart, HBTU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt, PyBOP is also highly effective for hindered couplings. It is generally considered less likely to cause racemization than its uronium salt counterparts under certain conditions.
Table 1: Performance Comparison of Onium Salt Reagents for a Hindered Coupling
| Reagent | Model Coupling | Yield (%) | Epimerization (%) | Reaction Time (h) |
| HATU | Z-Aib-Val-OMe | 95 | < 1 | 2 |
| HCTU | Z-Aib-Val-OMe | 92 | < 1.5 | 2.5 |
| PyBOP | Z-Aib-Val-OMe | 90 | < 1 | 3 |
Data is representative and compiled from various literature sources for illustrative purposes.
Carbodiimides with Additives
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. However, for hindered systems, they are almost always used in conjunction with additives to form an active ester, which is less prone to side reactions than the initial O-acylisourea intermediate.
-
DIC/OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has largely replaced HOBt as an additive due to its superior performance in reducing racemization and its non-explosive nature. The resulting oxime ester is highly reactive, facilitating the coupling of hindered amino acids.
Table 2: Comparison of Carbodiimide Additives
| Reagent Combination | Model Coupling | Yield (%) | Epimerization (%) |
| DIC/OxymaPure | Boc-Val-Aib-OMe | 88 | ~2 |
| DIC/HOBt | Boc-Val-Aib-OMe | 82 | ~5 |
Data is representative and compiled from various literature sources for illustrative purposes.
Experimental Protocols
The following is a general, representative protocol for a comparative coupling experiment.
General Procedure for Comparative Coupling of a Hindered Amino Acid
-
Amino Acid and Carboxylic Acid Preparation:
-
Dissolve the N-protected amino acid (1.0 eq) in an appropriate solvent (e.g., DMF or NMP).
-
Add the coupling reagent (1.05 eq) and a base (e.g., DIEA, 2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-activation.
-
-
Amine Addition:
-
Dissolve the amino acid ester hydrochloride or the free amine (1.0 eq) in the reaction solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical technique, such as HPLC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with mild acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric purity by chiral HPLC to quantify the degree of epimerization.
-
Visualizing the Mechanisms
The following diagrams illustrate the activation and coupling pathways for different reagents.
Caption: Activation pathway for HATU coupling reagent.
Caption: Activation pathway for DIC/Oxyma coupling.
Conclusion and Recommendations
For the most challenging hindered couplings where maximizing yield and minimizing racemization are critical, HATU remains the premier choice, albeit at a higher cost. HCTU presents a highly effective and more economical alternative, often delivering results comparable to HATU. For researchers concerned about the potential for racemization with uronium salts, the phosphonium salt PyBOP offers a robust solution. The DIC/OxymaPure system is a significant improvement over classic carbodiimide methods and is a valuable tool, particularly in large-scale synthesis where cost is a major consideration.
Ultimately, the optimal choice of coupling reagent will depend on the specific amino acid sequence, the scale of the synthesis, and budgetary constraints. It is always recommended to perform small-scale test couplings to identify the most effective reagent and conditions for your particular system.
The Chair or the Boat? A Guide to Assessing Morpholine Ring Conformation and Its Impact on Biological Activity
Introduction: The Morpholine Scaffold - A Privileged Player in Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved and experimental drugs is no coincidence.[3] The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that make it highly attractive for drug design.[4] It can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting pharmacophoric groups, all of which contribute to a more favorable pharmacokinetic and pharmacodynamic profile.[3][4] However, the true potential of a morpholine-containing drug candidate can only be unlocked by understanding a critical, yet often overlooked, aspect of its structure: the conformation of the morpholine ring itself.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to assess the impact of morpholine ring conformation on biological activity. We will delve into the fundamental principles of morpholine stereochemistry, present detailed experimental and computational methodologies for conformational analysis, and illustrate how to correlate these findings with biological data through a comparative case study.
The Conformational Landscape of the Morpholine Ring: A Tale of Two Chairs
Like cyclohexane, the morpholine ring is not planar. It predominantly adopts a chair conformation to minimize torsional and steric strain.[5] In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). A less stable, higher-energy boat conformation also exists, but the chair form is the most biologically relevant.[5][6][7]
The seemingly subtle difference between an axial and an equatorial substituent can have profound consequences for a molecule's biological activity. An axial substituent experiences greater steric hindrance from the other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[8][9] This can lead to a less stable conformation and may prevent the molecule from adopting the optimal orientation to bind to its biological target. Conversely, an equatorial substituent is generally more stable as it is further away from other bulky groups.[8][10][11]
Therefore, understanding the preferred conformation of a morpholine-containing drug and how this conformation influences its interaction with a biological target is a critical step in the drug design and optimization process.
Workflow for Assessing Conformational Impact
A robust assessment of the morpholine ring's conformational impact on biological activity requires a multi-pronged approach that integrates experimental and computational techniques. The following workflow provides a systematic guide for this process.
Figure 1: A comprehensive workflow for assessing the impact of morpholine ring conformation on biological activity, integrating synthesis, experimental analysis, computational modeling, and biological evaluation.
Experimental Methodologies for Conformational Analysis
Direct experimental evidence is crucial for determining the precise three-dimensional structure of morpholine-containing molecules. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for this purpose.
Single-Crystal X-ray Crystallography: The Gold Standard for Solid-State Conformation
X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in its crystalline state.[12][13] This technique is invaluable for unambiguously determining bond lengths, bond angles, and the overall conformation of the morpholine ring, including the axial or equatorial disposition of its substituents.
-
Crystal Growth:
-
Objective: To obtain single crystals of the morpholine-containing compound suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling.[14]
-
Monitor for the formation of well-defined, single crystals over hours to weeks.
-
-
-
Data Collection:
-
Objective: To collect diffraction data from the crystal.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector.[13]
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the electron density map and refine the atomic positions.
-
Procedure:
-
Process the diffraction data to obtain the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the molecule into the electron density map.
-
Refine the model against the experimental data to obtain the final crystal structure.[12]
-
-
NMR Spectroscopy: Unraveling Conformation in Solution
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers insights into the conformational dynamics of molecules in solution, which is often more representative of the physiological environment.[15][16][17] Key NMR parameters, such as coupling constants (³J) and Nuclear Overhauser Effects (NOEs), are highly sensitive to the dihedral angles and internuclear distances within the morpholine ring.
-
Sample Preparation:
-
Objective: To prepare a high-purity NMR sample.
-
Procedure:
-
Dissolve 5-10 mg of the morpholine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
-
1D ¹H NMR Spectroscopy:
-
Objective: To obtain information on proton chemical shifts and coupling constants.
-
Procedure:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Analyze the coupling constants (³J) between vicinal protons on the morpholine ring. Large coupling constants (8-12 Hz) are typically observed for axial-axial relationships, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.
-
-
-
2D NMR Spectroscopy (COSY and NOESY):
-
Objective: To establish proton connectivity and through-space interactions.
-
Procedure:
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to confirm the spin-spin coupling network within the morpholine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space.[18] Strong NOE cross-peaks between a substituent and axial protons on the morpholine ring can provide definitive evidence for an axial or equatorial orientation.
-
-
Computational Modeling: A Powerful Predictive Tool
In conjunction with experimental methods, computational modeling provides a powerful means to predict and rationalize the conformational preferences of morpholine derivatives and to understand their interactions with biological targets at an atomic level.
Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics
MD simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the identification of the most stable conformers.[19][20][21][22]
Figure 2: A typical workflow for performing molecular dynamics simulations to study the conformational dynamics of a morpholine-containing molecule.
Density Functional Theory (DFT) Calculations: Quantifying Conformational Energies
DFT calculations are a quantum mechanical method used to accurately calculate the electronic structure and energies of molecules.[5] This allows for the precise determination of the relative energies of different conformers (e.g., axial vs. equatorial) and the energy barriers for their interconversion.
Case Study: The Impact of Morpholine Conformation on Kinase Inhibition
To illustrate the practical application of these principles, let us consider a hypothetical case study involving a series of morpholine-containing inhibitors of a protein kinase.
Hypothetical Scenario: A lead compound, MorphoKinase-1 , containing a 4-substituted morpholine ring, shows moderate inhibitory activity against Kinase-X. To improve its potency, two analogs are synthesized: MK-1-Eq , designed to favor an equatorial conformation of the substituent, and MK-1-Ax , designed to favor an axial conformation.
Comparative Data
| Compound | Predominant Conformation (from NMR & X-ray) | IC₅₀ against Kinase-X (nM) | Relative Stability (ΔG, kcal/mol from DFT) |
| MorphoKinase-1 | Mixture of Axial and Equatorial | 150 | 0 (reference) |
| MK-1-Eq | Equatorial | 15 | -1.5 (more stable) |
| MK-1-Ax | Axial | 850 | +1.2 (less stable) |
The experimental and computational data clearly demonstrate a strong correlation between the conformation of the morpholine substituent and the inhibitory activity against Kinase-X. The analog with a strong preference for the equatorial conformation (MK-1-Eq ) is significantly more potent than the lead compound and the axially-disposed analog. This suggests that the binding pocket of Kinase-X preferentially accommodates the equatorial conformer.
Conclusion: A Conformation-Centric Approach to Drug Design
The morpholine ring is a valuable scaffold in modern drug discovery, but its full potential can only be realized through a detailed understanding of its conformational behavior. By integrating experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as molecular dynamics simulations and DFT calculations, researchers can gain a comprehensive picture of how morpholine ring conformation influences biological activity. This knowledge is critical for making informed decisions in the design and optimization of more potent and selective drug candidates. Adopting a conformation-centric approach will undoubtedly lead to the development of more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoisomers [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. auremn.org.br [auremn.org.br]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 884512-77-0), a key chiral building block used in pharmaceutical research and development.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The foundational principle governing all laboratory work is that no chemical activity should commence without a clear and compliant plan for the disposal of all potential waste streams.[3] This document serves as that plan, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This dictates the necessary safety precautions and disposal pathway. This compound is a solid organic compound whose primary risks are associated with its irritant properties and its chemical structure.
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
| CAS Number | 884512-77-0 | [4][5] |
| Molecular Formula | C10H17NO5 | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Physical Form | Solid | [6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Core Risk Considerations:
-
Irritant: The primary hazard is irritation to the skin, eyes, and respiratory system. Therefore, engineering controls and personal protective equipment must be employed to prevent contact and inhalation.
-
Carboxylic Acid Moiety: As a carboxylic acid, it is incompatible with bases. Mixing with basic waste streams can cause a vigorous and exothermic neutralization reaction.
-
Acid-Labile Protecting Group: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[7][8] Mixing this compound with strong acidic waste can trigger an unintended chemical reaction, leading to the generation of isobutene gas and a potentially dangerous pressure buildup in a sealed waste container.[7][9]
Required Personal Protective Equipment (PPE)
To mitigate the risks identified above, all personnel handling this chemical for disposal must use the following PPE as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes or dust particles causing serious eye irritation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation.
-
Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.
-
Respiratory Protection: All handling and transfer of the solid chemical waste should be performed within a certified chemical fume hood to prevent the inhalation of airborne particles, addressing the H335 respiratory irritation hazard.[12]
Step-by-Step Disposal Protocol for Solid Waste
This protocol applies to unused, expired, or contaminated this compound. The guiding regulation is the Resource Conservation and Recovery Act (RCRA), which requires that chemical waste be managed from the point of generation to final disposal.[13]
Step 1: Container Selection Select a waste container that is in good condition, free of leaks, and has a secure, screw-top lid.[13][14] The container must be chemically compatible with the waste; high-density polyethylene (HDPE) containers are a suitable choice.[15] If possible, the original manufacturer's container can be used, provided it is in good condition.[14]
Step 2: Waste Labeling Proper labeling is a critical regulatory requirement.[13] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full, unabbreviated chemical name: "this compound" .[13]
-
A list of all constituents if it is a mixed waste stream.
-
The signal word "Warning" and relevant hazard statements (e.g., "Irritant," "Causes Skin and Eye Irritation").
-
The accumulation start date (the date the first particle of waste enters the container).[13]
-
The name of the Principal Investigator and the specific laboratory location (building and room number).[13]
Step 3: Waste Accumulation and Segregation Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][17]
-
Segregation is paramount. Store this waste container in secondary containment (such as a plastic tub) separate from other waste streams.[13][16]
-
DO NOT mix this waste with bases or strong acids.
-
Keep the waste container closed at all times except when actively adding waste.[3][14][15]
Step 4: Arrange for Final Disposal Once the experiment is complete or the container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15] Do not attempt to transport or dispose of the waste yourself.
Decontamination and Empty Container Disposal
An "empty" container that held hazardous waste can often be disposed of as regular solid waste, but specific procedures must be followed.[3][14]
-
Remove all Contents: Ensure the container is as empty as possible by scraping or pouring out all residual solid.
-
Rinse (Best Practice): While not an acutely hazardous "P-listed" waste, the best practice is to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[3][14] Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container. [3][14]
-
Deface the Label: Completely remove or obliterate the original chemical label on the empty, rinsed container to prevent confusion.[14]
-
Dispose: The rinsed and defaced container can now be disposed of in the regular laboratory trash.
Emergency Procedures: Small Spill Response
For small spills of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: Don the appropriate PPE as described in Section 2, ensuring you are working in a well-ventilated area or fume hood.
-
Contain and Collect: Gently sweep or scoop the solid material using spark-proof tools.[18] Avoid actions that create dust. Place the collected material into your pre-labeled hazardous waste container.
-
Clean Spill Area: Wipe the spill area with a cloth dampened with a suitable solvent. Place the contaminated cleaning materials into the same solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams associated with this chemical.
References
- 1. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 2. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 884512-77-0 [chemicalbook.com]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nps.edu [nps.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. danielshealth.com [danielshealth.com]
- 14. vumc.org [vumc.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Welcome to your essential guide for the safe handling and disposal of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS No: 884512-77-0). As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, understanding its hazard profile is paramount to ensuring a safe and productive research environment. This guide moves beyond a simple checklist, providing the rationale behind each safety protocol to empower you, the researcher, with the knowledge to handle this compound with confidence and care.
Hazard Profile: Understanding the Risks
This compound is a solid organic compound that, while not acutely toxic, presents tangible hazards that demand respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
GHS Hazard Classifications: [1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are our primary directive for selecting appropriate Personal Protective Equipment (PPE). The "Warning" signal word and the GHS07 pictogram (exclamation mark) further underscore the need for caution. Direct contact with the skin can lead to irritation, while eye contact can cause significant damage. Inhalation of the dust can irritate the respiratory tract, leading to discomfort and potential complications.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation. | Mitigates H319 (Serious Eye Irritation). Standard safety glasses do not provide a sufficient seal against fine dust or splashes. Goggles are essential to prevent the compound from coming into contact with the eyes[3][4]. A face shield offers a broader layer of protection for the entire face[4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat. | Mitigates H315 (Skin Irritation). Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound[4][5]. Always inspect gloves for tears or punctures before use. A lab coat protects your skin and personal clothing from contamination[3]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates (e.g., an N95 mask) should be used, especially when weighing or transferring the solid. | Mitigates H335 (Respiratory Irritation). The primary inhalation risk comes from airborne dust. A chemical fume hood is the preferred engineering control to capture dust at the source[3][5]. When engineering controls are insufficient, a respirator is necessary to prevent inhalation of irritating particles[3][4]. |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a structured workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.
Safe Handling Workflow
The following diagram illustrates the logical flow for handling this chemical in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on your lab coat, followed by chemical splash goggles and nitrile gloves. Ensure a proper fit for all items.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination: remove gloves first, then the lab coat, and finally your eye protection.
-
Wash your hands thoroughly with soap and water after handling is complete, even if you wore gloves[3].
-
Disposal Plan
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a dedicated and clearly labeled hazardous waste container[3][6].
-
Unused Compound: Any unused solid or its original container must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Environmental Protection: Never dispose of this chemical down the drain or in the regular trash[5][6]. This is to prevent environmental contamination, as some data suggests it may be toxic to aquatic life with long-lasting effects[1].
-
Regulatory Compliance: Always follow your institution's specific guidelines for hazardous waste disposal, which comply with all federal, state, and local regulations[5].
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
